Sparfloxacin, a broad-spectrum fluoroquinolone antibiotic, primarily acts by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2]. The table below summarizes the core functions of these targets and this compound's action upon them.
| Enzyme | Primary Role in Bacteria | This compound's Action |
|---|---|---|
| DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional stress during replication [1]. | Binds to the GyrA subunit, stabilizes the DNA-enzyme complex, prevents DNA strand resealing, causes double-strand DNA breaks [1] [2]. |
| Topoisomerase IV | Decatenates (separates) interlinked daughter chromosomes after DNA replication, essential for cell division [1]. | Binds to the ParC (or GrlA in S. aureus) subunit, inhibits chromosome separation, leads to lethal DNA damage [1] [2]. |
This compound demonstrates a differential affinity, typically targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria [1]. The drug binds to the enzyme-DNA complex at the interface near the active site, intercalating into the cleaved DNA and blocking the resealing of DNA breaks [2]. This stabilized complex acts as a physical barrier to the DNA replication fork, ultimately leading to lethal double-strand DNA breaks and bacterial cell death [1] [2].
The antibacterial potency of this compound is determined by its intrinsic ability to inhibit its target enzymes and its accumulation within bacterial cells.
Inhibitory Concentration and Spectrum
this compound shows potent activity against a wide range of bacteria. The optimum bactericidal concentration (OBC) in E. coli was found to be 1 µg/ml, which coincided with the concentration that maximally induced the bacterial SOS DNA repair response (recA), linking its lethal action to significant DNA damage [3]. Its spectrum includes Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Legionella, Mycoplasma, and Chlamydia species [4].
Intracellular Accumulation A key feature of this compound is its effective accumulation within bacteria. Studies show it accumulates two- to three-fold more than ciprofloxacin in staphylococci and generally achieves higher intracellular concentrations in staphylococci compared to Gram-negative bacteria [3]. This accumulation is influenced by the drug's hydrophobicity (measured as log D). Research indicates a positive correlation between this compound's lipophilicity and its accumulation in Staphylococcus aureus, though an inverse correlation was observed in Gram-negative organisms like E. coli and Pseudomonas aeruginosa [5].
The following are detailed methodologies for experiments used to characterize this compound's mechanism.
| Experimental Goal | Core Methodology | Key Details & Measurements |
|---|---|---|
| DNA Gyrase Supercoiling Inhibition Assay [5] [6] | Measures the inhibition of DNA gyrase's supercoiling activity in vitro. | Purified gyrase subunits (GyrA, GyrB) from susceptible and resistant strains are reconstituted. The Minimal Effective Dose (MED) or IC50 is the drug concentration that inhibits supercoiling activity by 50% [5] [6]. |
| Bacterial Cell Accumulation Assay [3] [5] | Quantifies the intracellular concentration of the drug. | Bacterial cells are exposed to the drug, then rapidly separated from the medium by centrifugation through silicone oil. Drug concentration in the cell pellet is determined via a fluorescence assay or bioassay [3] [5]. |
| Determination of Optimum Bactericidal Concentration (OBC) & Killing Kinetics [3] | Identifies the drug concentration that produces maximum bactericidal effect. | Bacteria are exposed to a range of antibiotic concentrations. The OBC is the lowest concentration that results in the maximum rate of cell killing, which can be plotted in time-kill curves [3]. |
Bacterial resistance to this compound primarily occurs through two mechanisms, which can accumulate in a stepwise manner, leading to highly resistant strains [2].
gyrA (especially at residues Ser83 and Asp87 in E. coli) and parC reduce the binding affinity of this compound to the enzyme-DNA complex [6] [2]. Mutations in both gyrA and parC can have an additive effect, resulting in higher-level resistance.This compound's pharmacokinetic profile supports its clinical use, though its administration is guided by susceptibility testing due to resistance concerns [4] [1].
The table below summarizes the core pharmacokinetic parameters of sparfloxacin, primarily after a single 200 mg oral dose in healthy subjects, unless otherwise specified [1] [2].
| Parameter | Value | Notes / Context |
|---|---|---|
| Cmax (Plasma) | ~0.7 mg/L | Peak concentration after a 200 mg oral dose. |
| Tmax | 3 - 5 hours | Time to reach peak plasma concentration. |
| Elimination Half-life (t½) | 15 - 20 hours | Supports once-daily dosing. |
| Protein Binding | ~37% | Classified as weak binding. |
| Area Under Curve (AUC) | Dose-proportional | Increases with dose. |
| Urinary Excretion (Unchanged Drug) | 10 - 14% of dose | Over 24-48 hours; considered a "low urinary excretion-type" fluoroquinolone. |
| Effect of Food | No significant effect | On absorption or pharmacokinetics. |
| Renal Failure Impact | No significant half-life prolongation | Even in severe renal failure. |
The distribution of this compound into tissues and fluids is a key characteristic, with concentrations typically at or above plasma levels [1] [2]. The following table outlines its tissue distribution profile.
| Tissue / Fluid | Distribution Relative to Plasma | Experimental Context |
|---|---|---|
| Most Tissues | Similar to or higher than plasma | Based on human tissue concentration studies. |
| Cerebrospinal Fluid (CSF) | Slight penetration | Specific concentration data not provided. |
| Pleural Fluid | Effective penetration | Human study. |
| Bladder Tissue | Concentration highly dependent on urinary exposure | Rat model; ratio is tissue-to-plasma concentration. |
For researchers investigating tissue distribution, here are detailed methodologies from key studies.
This protocol assesses the intrinsic ability of fluoroquinolones, including this compound, to permeate bladder tissue, independent of systemic pharmacokinetics [3] [4].
This protocol evaluates how urinary excretion influences the distribution of fluoroquinolones to the bladder tissue in a live animal model [3] [4].
This is a standard protocol for assessing the wider tissue distribution profile of this compound [5].
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive method for quantifying this compound in complex biological samples, useful for therapeutic drug monitoring and pharmacokinetic studies [5].
The following diagram illustrates the logical workflow and key findings from the critical rat model experiments that dissect the routes of drug delivery to the bladder tissue.
The pharmacokinetic and distribution data for this compound have direct implications for its use in drug development and clinical practice.
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic known for its enhanced activity against Gram-positive bacteria while maintaining strong activity against many Gram-negative pathogens [1]. The table below summarizes key Minimum Inhibitory Concentration (MIC90) data from published literature, which defines the minimum concentration required to inhibit the growth of 90% of isolates.
Table 1: In Vitro Activity of this compound (MIC90) Against Bacterial Isolates
| Bacterial Species/Group | MIC90 (μg/ml) | Key Context & Comparisons |
|---|---|---|
| Gram-Positive Bacteria | ||
| Staphylococcus spp. | 0.12 [2] | Generally more active than older quinolones; some activity against certain ciprofloxacin-resistant strains [1]. |
| Enterococcus faecalis | 2.0 [2] | |
| Streptococcus pneumoniae | 0.5 [2] | 4 to 8-fold more active than ofloxacin and ciprofloxacin [2]. Active against penicillin- and erythromycin-resistant strains [1]. |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae | 0.5 [2] | Activity is generally comparable to ciprofloxacin [2]. Includes genera like Escherichia, Klebsiella [3]. |
| Serratia, Citrobacter, Providencia | 1.0 - 4.0 [2] | MICs are generally higher for these genera [2]. |
| Haemophilus influenzae | Susceptible [1] | Includes both β-lactamase positive and negative strains [1]. |
| Moraxella catarrhalis | Susceptible [1] | Includes both β-lactamase positive and negative strains [1]. |
| Pseudomonas aeruginosa | 8.0 [2] | 90% of isolates were inhibited at this concentration [2]. |
| Atypical & Other Pathogens | ||
| Mycoplasma pneumoniae | Highly active [1] | More active than ofloxacin [1]. |
| Chlamydia pneumoniae | Inhibited by low concentrations [1] | More active than ofloxacin [1]. |
| Legionella spp. | Susceptible [1] | At least as susceptible as to erythromycin [1]. |
| Mycobacterium spp. | Active [1] | MIC90 is 4-fold lower than ciprofloxacin against M. tuberculosis [1]. |
The following diagram illustrates the mechanism of action of this compound and the primary resistance pathway.
This compound mechanism of action and resistance pathway
For researchers, the key methodologies for evaluating this compound's activity are summarized below.
Table 2: Key Experimental Protocols for In Vitro Evaluation
| Protocol Objective | Core Methodology Description | Key Parameters & Considerations |
|---|
| Minimum Inhibitory Concentration (MIC) Determination | Broth or agar dilution methods using serial two-fold dilutions of this compound in growth medium [2] [6]. | - Inoculum: ~5 x 10^5 CFU/ml [2].
The experimental workflow for these key assays is visualized below.
General workflow for evaluating this compound activity
The table below summarizes the key pharmacokinetic parameters of sparfloxacin:
| Parameter | Typical Value | Conditions / Notes |
|---|---|---|
| Oral Bioavailability | 92% [1] | Not significantly affected by food [2]. |
| Protein Binding | 37% - 45% [2] [1] | Considered weak plasma protein binding. |
| Peak Plasma Concentration (Cmax) | ~1.6 µg/mL [3] | Achieved 2.7 to 6 hours after a single 400 mg oral dose [2] [4] [3]. |
| Elimination Half-Life (t₁/₂) | 15 - 20 hours [2] | Can range from 16 to 30 hours, supporting once-daily dosing [1]. |
| Area Under the Curve (AUC) | Dose-dependent [2] [4] | Increases proportionally with the administered dose. |
| Primary Metabolism | Hepatic glucuronidation [1] | Not mediated by the Cytochrome P450 system [1]. |
| Route of Excretion | Feces (~50%) and Renal (~50%) [1] | Urinary excretion of unchanged drug is only 8.8% - 14% [2] [3]. |
The following diagram illustrates the journey of this compound in the human body, from absorption to elimination:
This compound is rapidly absorbed after oral administration. It distributes widely into bodily tissues and fluids, achieving concentrations that meet or exceed plasma levels in areas like the lungs, skin, and inflammatory fluid [2] [1] [3]. The drug is metabolized in the liver to a this compound glucuronide conjugate [2] [1]. Elimination occurs equally via fecal and renal routes, though only a small fraction of the administered dose is excreted unchanged in the urine [1] [3].
The table below outlines considerations for specific patient populations and critical drug interactions:
| Factor | Impact on this compound Pharmacokinetics |
|---|---|
| Renal Impairment | Severe renal failure can double the elimination half-life of the parent drug [4] [5]. Dosage adjustment is required [4]. |
| Hepatic Impairment | In patients with liver cirrhosis (without cholestasis), pharmacokinetics are not markedly altered. No dosage modification is recommended [4]. |
| Drug Interactions | Antacids containing aluminum, calcium, or magnesium can reduce oral bioavailability by 25-35% and should be taken at least 4 hours apart [2] [6]. Probenecid does not affect its pharmacokinetics, and it does not interact with theophylline, which is an advantage in treating respiratory infections [2] [7]. |
A defining characteristic of this compound is its potent inhibition of the human ether-à-go-go-related gene (HERG) potassium channel, with an IC₅₀ of 18 µM [8]. This mechanism is associated with a dose-dependent prolongation of the QT interval on the electrocardiogram and an increased risk of a rare but serious ventricular arrhythmia known as torsades de pointes (TdP) [8]. This cardiotoxic potential is the most significant safety concern and has greatly limited its clinical use.
For researchers conducting pharmacokinetic studies, here is a simplified high-performance liquid chromatography (HPLC) method for estimating this compound in human plasma [9].
Clinical trials from the 1990s established the efficacy and safety profile of sparfloxacin, which informs its current classification.
The table below summarizes key clinical outcomes from historical studies.
| Study / Comparison | Patient Population | Success Rate (this compound) | Success Rate (Comparator) |
|---|---|---|---|
| Multi-center Trials [1] | 107 adults with bacteremic pneumococcal CAP | 80% (end of treatment) | 78% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin) |
| Multi-center Trials [1] | 107 adults with bacteremic pneumococcal CAP | 79% (follow-up) | 76% (Amoxicillin, Amoxicillin/Clavulanate, Erythromycin) |
| Phase III Integrated Analysis [2] | 1,585 patients across various infections | 25.3% experienced ≥1 related adverse event | 28.1% (Erythromycin, Cefaclor, Ofloxacin, Clarithromycin, Ciprofloxacin) |
An integrated analysis of Phase III trials compared this compound to other standard therapies (erythromycin, cefaclor, ofloxacin, clarithromycin, ciprofloxacin) [2]. Key findings include:
For researchers, the methodology used to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of this compound against pneumococci is detailed below. This protocol is adapted from a published clinical trial [4].
The bactericidal action of this compound results from its dual inhibition of two critical bacterial enzymes. The following diagram illustrates this mechanism and its consequences.
> this compound inhibits DNA gyrase in gram-negative bacteria and topoisomerase IV in gram-positive bacteria, disrupting DNA replication and leading to bacterial cell death.
The therapeutic profile of sparfloxacin is dominated by two dose-limiting toxicities.
The table below summarizes the incidence rates of common and selected serious adverse events associated with this compound from clinical trials.
| Adverse Effect | Incidence (%) | Notes/Severity |
|---|---|---|
| Photosensitivity Reaction | 3.6 – 7.9% [8] [9] | Sometimes severe; can occur despite sunscreen use [8]. |
| Nausea | 4.3 – 7.6% [8] [9] | Most frequently reported gastrointestinal effect. |
| Diarrhea | 3.2 – 4.6% [8] [9] | Includes cases of Clostridioides difficile-associated diarrhea [8]. |
| Headache | 4.2 – 8.1% [8] [9] | Most common nervous system effect. |
| Dizziness | 2.0 – 3.8% [8] [9] | Includes lightheadedness. |
| QTc Prolongation | 1.3% [8] [9] | Defined as QTc > 440 ms; risk increases with age [8]. |
| Abdominal Pain | 1.8 – 2.4% [8] [9] | - |
| Dyspepsia | 1.6 – 2.3% [8] [9] | - |
| Insomnia | 1.9% [8] [9] | - |
| Vomiting | 1.3% [8] [9] | - |
The cardiotoxicity of this compound is rooted in its direct interaction with the hERG channel.
This mechanistic pathway is summarized in the diagram below:
For researchers evaluating these adverse effects, the following established protocols are relevant.
This assay is critical for predicting a compound's potential to prolong the QT interval.
This is the standard regulatory in vitro test for assessing phototoxic potential.
This specialized assay investigates mechanisms of phototoxicity in pigmented cells.
The history of this compound offers critical lessons for developing safer fluoroquinolones.
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic distinguished from other class members by its exceptional capacity to penetrate and accumulate within various human cells. This technical review comprehensively examines the intracellular penetration efficacy of this compound, providing drug development professionals with critical data on its cellular pharmacokinetics, methodological approaches for evaluation, and implications for targeting intracellular pathogens. This compound demonstrates unusually high intracellular accumulation ratios across multiple cell types, including polymorphonuclear leukocytes (PMNs), alveolar macrophages, and various tissue culture cells, with cellular to extracellular concentration ratios (C/E) consistently exceeding 4:1 and often reaching much higher values in specialized compartments [1] [2]. This extensive tissue distribution and intracellular penetration property makes it particularly valuable against facultative intracellular pathogens that reside within cellular sanctuaries, protected from many conventional antibiotics that achieve good serum levels but poor intracellular concentrations.
The clinical significance of these pharmacokinetic properties is substantial, as this compound achieves concentrations in key infection sites that far exceed the minimum inhibitory concentrations (MICs) for common respiratory pathogens and intracellular organisms [2]. This review synthesizes quantitative penetration data across multiple biological matrices, details experimental methodologies for evaluating intracellular antibiotic accumulation, elucidates the mechanisms driving this exceptional distribution, and discusses both the therapeutic advantages and limitations (notably phototoxicity) associated with these properties. Understanding these aspects is crucial for researchers developing novel antibiotics targeting intracellular pathogens and for optimizing the use of existing agents in clinical practice.
This compound possesses distinct physicochemical properties that underlie its exceptional tissue penetration and intracellular distribution characteristics. As a third-generation fluoroquinolone, it exhibits prolonged elimination half-life ranging from 16 to 30 hours, significantly longer than earlier fluoroquinolones like ciprofloxacin (5.3 hours) [3] [2] [4]. This extended half-life supports once-daily dosing and maintains therapeutic concentrations at infection sites over prolonged periods. The compound demonstrates approximately 92% oral bioavailability that remains unaffected by food intake, facilitating reliable dosing in outpatient settings [4]. Protein binding is relatively moderate at 37-45%, suggesting that a substantial proportion of circulating drug remains unbound and available for tissue distribution [3] [4].
The molecular structure of this compound features distinct substitutions at the 1, 5, 7, and 8 positions of the quinolone nucleus compared to earlier fluoroquinolones, contributing to both its enhanced antibacterial spectrum and its unique distribution properties. Unlike ciprofloxacin, this compound demonstrates particularly potent activity against Gram-positive bacteria including Streptococcus pneumoniae and some intracellular organisms such as Legionella species, Mycoplasma pneumoniae, and Chlamydia species [3] [2]. The weak base character of this compound likely contributes to its ion-trapping within acidic intracellular compartments, a proposed mechanism for its observed accumulation patterns. Metabolism occurs primarily through hepatic glucuronidation without significant involvement of the cytochrome P450 system, reducing potential for drug-drug interactions [4]. Excretion is balanced between fecal (50%) and renal (50%) routes, which helps maintain therapeutic levels even in patients with impaired renal function [4].
This compound demonstrates exceptional and consistent intracellular accumulation across diverse human cell types, achieving concentrations that significantly surpass extracellular levels. The following table summarizes key quantitative penetration data from experimental and clinical studies:
Table 1: this compound Intracellular Concentration Ratios Across Cell Types
| Cell Type/Tissue | C/E Ratio | Experimental Conditions | Significance |
|---|---|---|---|
| Polymorphonuclear Leukocytes (PMN) | 4-11:1 | Extracellular concentrations: 0.5-25 mg/L [1] | Rapid, reversible uptake; enhanced with opsonized zymosan [1] |
| Alveolar Macrophages | 65.5:1 | Peak concentration 35.1 mg/L at 24h post-dose [2] | Surpasses ciprofloxacin by >6-fold; exceeds MICs of intracellular pathogens [2] |
| Epithelial Lining Fluid (ELF) | 63:1 | Peak concentration 32.2 mg/L at 24h post-dose [2] | Direct access to respiratory pathogens in airway lining fluid [2] |
| Tissue Culture Cells (HEp-2, McCoy) | 4-8:1 | Various extracellular concentrations [1] | Consistent accumulation across different cell lines [1] |
| Bronchial Mucosa | ~4.4 μg/g | 2.5-5h after 400mg loading dose [4] | Exceeds serum concentrations in respiratory tissues [4] |
The distribution of this compound into various tissues and body fluids demonstrates its exceptional penetration characteristics beyond intracellular compartments:
Table 2: this compound Concentrations in Tissues and Body Fluids
| Tissue/Body Fluid | Concentration Achieved | Experimental Conditions | Tissue-to-Plasma Ratio |
|---|---|---|---|
| Sinus Mucosa | 5.8 μg/g | 2-5h after single 400mg dose [4] | Significantly >1 |
| Skin | 0.56-1.31 μg/g | After 100-200mg oral doses [4] | 1.00-1.39 (increasing over time) |
| Inflammatory Fluid | 1.3 μg/mL | After single 400mg oral dose [4] | 117% penetration ratio |
| Bile/Gallbladder | 7.1-83x serum levels | Various dosing regimens [4] | Extreme accumulation in hepatobiliary system |
| Cerebrospinal Fluid | Limited penetration | Limited clinical data [4] | 0.25-0.35 (CSF:Plasma ratio) |
The quantitative data unequivocally demonstrate this compound's exceptional capacity to achieve therapeutic concentrations at most infection sites, particularly in respiratory tissues and intracellular compartments. The consistently high cellular-to-extracellular ratios across diverse cell types highlight its potential superiority for targeting facultative intracellular pathogens that evade many conventional antibiotics [1] [2]. The concentration gradients maintained over extended periods due to its prolonged elimination half-life further enhance its intracellular antibacterial efficacy, as sub-MIC periods that might select for resistance are minimized [3].
The evaluation of this compound's intracellular penetration employs standardized cellular models and meticulous experimental conditions. For studies using human polymorphonuclear leukocytes (PMNs), these cells are typically isolated from fresh heparinized venous blood from healthy volunteers using density gradient centrifugation with Ficoll-Hypaque, followed by dextran sedimentation and hypotonic lysis to remove residual erythrocytes [1]. Cell viability should exceed 95% as determined by trypan blue exclusion, with differential counting confirming PMN purity of at least 98% [1]. For tissue culture cell lines such as HEp-2 and McCoy cells, maintained in Eagle's minimal essential medium supplemented with fetal calf serum and antibiotics, cells are harvested during logarithmic growth phase using trypsin-EDTA and resuspended in appropriate assay buffers [1].
The incubation protocol involves exposing cell suspensions (typically 10⁶-10⁷ cells/mL) to this compound at therapeutic concentrations ranging from 0.5 to 25 mg/L in balanced salt solutions with glucose, maintained at 37°C with continuous gentle agitation to ensure uniform drug exposure [1]. To differentiate between membrane binding and true intracellular accumulation, parallel experiments using Formalin-killed cells are conducted under identical conditions [1]. Additional methodological variations include assessing the effects of environmental temperature (4°C vs. 37°C), pH conditions (ranging from 6.0 to 8.0), and metabolic inhibitors to characterize the uptake mechanism [1].
Following incubation, separation of cells from extracellular medium represents a critical methodological step, typically accomplished by rapid centrifugation through a dense oil layer (dibutyl phthalate or silicon oil) in microcentrifuge tubes, which effectively minimizes extracellular fluid carryover [1]. After separation, cell pellets are subjected to multiple washes with ice-cold buffer, lysed using distilled water or specific lysis buffers, and subsequently analyzed for antibiotic content. This compound concentrations are quantified using validated microbiological assays or high-performance liquid chromatography (HPLC) methods with appropriate detection limits [1] [2].
The assessment of intracellular biological activity employs various infection models, typically using opsonized Staphylococcus aureus or other relevant intracellular pathogens [1] [5]. Cells are infected with bacteria at appropriate multiplicities of infection (usually 1-10 bacteria per cell), followed by antibiotic exposure at concentrations reflecting therapeutic levels. Intracellular killing efficacy is determined by lysing cells at predetermined time points and quantifying viable bacteria through standard plating techniques [1]. Control conditions without antibiotics and with comparator drugs (e.g., ciprofloxacin) are essential for benchmarking this compound's performance.
Figure 1: Experimental workflow for evaluating this compound intracellular uptake and activity
This compound accumulates within cells through a process characterized as rapid, reversible, and concentration-dependent, without evidence of saturation at therapeutic concentrations [1]. The uptake occurs primarily via passive diffusion rather than active transport mechanisms, as demonstrated by its lack of energy dependence and similar accumulation patterns in both viable and Formalin-killed cells [1]. Environmental temperature variations (4°C vs. 37°C) show minimal impact on uptake efficiency, further supporting a non-facilitated diffusion mechanism [1]. However, uptake is significantly influenced by extracellular pH, with markedly reduced accumulation observed at alkaline conditions (pH 8.0), suggesting that the weak base properties of this compound may contribute to ion-trapping in relatively acidic intracellular compartments [1].
The phagocytic activity of professional immune cells substantially enhances this compound accumulation, as demonstrated by experiments with opsonized zymosan (a yeast cell wall component used to stimulate phagocytosis) [1]. During active phagocytosis, PMN-associated this compound increases significantly, indicating that the drug effectively penetrates into nascent phagosomes containing ingested pathogens. This property is therapeutically advantageous as it directs antibiotic delivery to the precise intracellular location where bacterial killing is required. The cellular accumulation is rapidly reversible upon drug removal from the extracellular medium, demonstrating a dynamic equilibrium between intracellular and extracellular compartments rather than irreversible sequestration [1].
Once intracellular, this compound maintains potent bactericidal activity against captured pathogens, as evidenced by significant reductions in survival of intracellular Staphylococcus aureus at concentrations as low as 0.5 mg/L [1]. This preserved intracellular activity distinguishes this compound from some antibiotic classes that may accumulate intracellularly but demonstrate reduced antibacterial efficacy in the intracellular environment due to factors such as pH variations, enzymatic inactivation, or subcellular compartmentalization away from bacterial localization [5].
The mechanism of action against intracellular bacteria mirrors its extracellular activity, involving inhibition of bacterial DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria), critical enzymes for DNA replication and transcription [4]. Unlike mammalian cells, bacteria lack nuclear envelopes and maintain their DNA in a supercoiled state requiring these enzymes, explaining the selective toxicity against prokaryotic cells despite high intracellular concentrations in eukaryotic host cells [4]. The extended intracellular half-life of this compound correlates with its prolonged plasma elimination half-life (16-30 hours), resulting in sustained antibacterial pressure within the intracellular compartment that may enhance bacterial eradication and reduce relapse potential [3] [4].
Figure 2: Key mechanisms driving this compound cellular accumulation and intracellular activity
The exceptional pulmonary penetration of this compound translates into distinct clinical advantages for treating respiratory infections, particularly those involving intracellular pathogens and difficult-to-reach anatomical sites. Comparative studies demonstrate that this compound achieves significantly higher concentrations in alveolar macrophages (35.1 mg/L) and epithelial lining fluid (32.2 mg/L) than ciprofloxacin, with site-to-serum ratios exceeding 60:1 for these compartments versus approximately 10:1 for ciprofloxacin [2]. These concentration differentials are clinically relevant as they substantially exceed the MIC90 values for common respiratory pathogens such as Streptococcus pneumoniae (typically 0.25-0.5 mg/L), Haemophilus influenzae (0.015-0.03 mg/L), and Moraxella catarrhalis (0.06 mg/L) [2].
The extended elimination half-life (16-30 hours) of this compound from respiratory tissues further enhances its therapeutic utility, maintaining drug levels above pathogen MICs throughout the dosing interval [3] [4]. This pharmacokinetic profile supports once-daily dosing while ensuring continuous antibacterial coverage at the primary infection site. For intracellular respiratory pathogens such as Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae, which replicate within alveolar macrophages and other pulmonary cells, this compound's dual penetration into both epithelial lining fluid (affecting extracellular pathogens) and intracellular compartments (affecting intracellular pathogens) provides comprehensive coverage not achieved by many alternative antibiotics [2] [4].
This compound demonstrates potent activity against various antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecium (VREF), although its intracellular efficacy against VREF appears somewhat reduced compared to vancomycin-susceptible strains [3] [5]. At concentrations equal to four times the MIC, this compound effectively decreases the number of intracellular vancomycin-susceptible E. faecium organisms, while exhibiting bacteriostatic activity against vancomycin-resistant strains [5]. This activity profile positions this compound as a valuable option for treating infections caused by these challenging multidrug-resistant pathogens, particularly in scenarios where tissue penetration is crucial for therapeutic success.
The rising global challenge of antimicrobial resistance underscores the importance of antibiotics with favorable penetration properties like this compound [6]. As bacteria continue to develop sophisticated resistance mechanisms including efflux pumps, enzymatic inactivation, target modification, and reduced membrane permeability, achieving adequate antibiotic concentrations at the infection site becomes increasingly critical [6]. This compound's ability to accumulate intracellularly at levels far exceeding serum concentrations helps overcome some of these resistance mechanisms, particularly those involving reduced permeability or efflux pumps that may be less effective against the high intracellular drug levels achieved [1] [6].
Despite its favorable penetration properties, this compound presents significant phototoxicity concerns that have limited its clinical use [4] [7]. The fluoroquinolone structure, particularly specific substitutions at the 1, 5, 7, and 8 positions, renders this compound susceptible to photodegradation under ultraviolet A (UVA) radiation, generating reactive oxygen species and toxic photoproducts that cause cellular damage [7]. Clinical studies report phototoxicity incidence of approximately 2.0%, typically manifesting as erythema on sun-exposed areas (face and hands) with an average onset of 6.3 days after initiation of therapy [4]. This phototoxic potential exceeds that observed with ciprofloxacin and ofloxacin but remains lower than that associated with fleroxacin, pefloxacin, enoxacin, and nalidixic acid [4].
The photodegradation process not only causes adverse effects but also reduces antibacterial efficacy, as the photoproducts generally demonstrate weaker activity against target pathogens compared to the parent compound [7]. This dual impact of increased toxicity and decreased efficacy presents substantial clinical challenges, particularly in outpatient settings where sun exposure is difficult to control completely. Molecular studies indicate that photodegradation involves cleavage of the piperazinyl ring and defluorination reactions, generating products with altered antibacterial properties and enhanced cytotoxic potential [7]. These limitations have spurred research into novel formulations and structural analogs that retain this compound's advantageous penetration properties while mitigating its phototoxic potential.
Advanced drug delivery systems represent promising approaches to overcome this compound's limitations while preserving its favorable intracellular penetration characteristics. Research demonstrates that PLGA nanoformulations of this compound (PLGA-SPFX-NPs) effectively enhance antibacterial activity while providing photoprotection under ambient UV radiation exposure [7]. These nanoparticles, with mean hydrodynamic diameters of approximately 117 nm and low polydispersity indices (0.19), exhibit sustained release profiles that maintain therapeutic concentrations over extended periods [7]. The encapsulation efficiency typically exceeds 68%, ensuring efficient drug loading and controlled release kinetics [7].
The photoprotective efficiency of PLGA nanoencapsulation significantly reduces this compound photodegradation, with nanoparticle formulations demonstrating approximately 50% greater stability under UVA exposure compared to free drug [7]. This enhanced stability translates directly to maintained antibacterial efficacy against relevant pathogens following UV exposure, addressing a critical limitation of the native compound. Additionally, the nanoformulation shows improved intracellular uptake in some cell types, potentially further enhancing activity against intracellular pathogens [7]. These advanced delivery systems illustrate how pharmaceutical engineering can optimize the therapeutic profile of this compound, potentially revitalizing its clinical utility for specific indications where its penetration properties provide particular advantage.
This compound demonstrates exceptional intracellular penetration capabilities across diverse human cell types, achieving cellular-to-extracellular concentration ratios that significantly surpass most other fluoroquinolone antibiotics. This property, combined with its broad-spectrum activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and some multidrug-resistant strains, positions it as a valuable agent for treating infections where adequate intracellular antibiotic concentrations are crucial for clinical success. The detailed methodological approaches for evaluating its intracellular uptake and activity provide robust frameworks for assessing similar compounds in development.
The table below compares three validated HPLC methods, detailing their chromatographic conditions and key performance metrics.
| Method Attribute | Method 1: HPLC-UV for MDR1 Study [1] | Method 2: Multi-Fluoroquinolone HPLC [2] | Method 3: Rapid HPLC-UV [3] |
|---|---|---|---|
| Analytical Goal | Pharmacokinetic study related to MDR1 gene polymorphism | Simultaneous quantitation of multiple fluoroquinolones | Simple and rapid determination in plasma & urine |
| Sample Volume | 500 µL [1] | 500 µL [2] | Not specified |
| Internal Standard | Ciprofloxacin [1] | Levofloxacin [2] | Grepafloxacin [3] |
| Sample Prep | Protein precipitation with perchloric acid [1] | Liquid-liquid extraction with ethyl acetate [2] | Protein precipitation with perchloric acid [3] |
| Analytical Column | Luna C18(2) [1] | Kromasil C18 [2] | C18 reversed-phase [3] |
| Mobile Phase | Acetonitrile / 0.035 M perchloric acid (pH 2.0) [1] | Phosphate buffer (pH 2.5)-Acetonitrile (80:20, v/v) [2] | Not specified |
| Flow Rate | 1.5 mL/min [1] | 1.0 mL/min [2] | Not specified |
| Detection | UV [1] | Not specified (UV or FLD implied) | UV [3] |
| Runtime | 10 min [1] | 18 min [2] | Rapid (specific time not given) [3] |
| Retention Time (Sparfloxacin) | 8.0 min [1] | 12.8 min [2] | Not specified |
| LLOQ | Not specified | 100 ng/mL [2] | 0.025 mg/L (25 ng/mL) in plasma [3] |
| Linearity Range | 0.025–2.0 µg/mL [1] | 100–10,000 ng/mL [2] | Not specified |
| Accuracy/Recovery | 96.4–101.7% [1] | Within FDA guidelines [2] | 96.7–97.9% [3] |
| Precision (CV) | <7.4% [1] | Within FDA guidelines [2] | <10% [3] |
Here are the step-by-step protocols for two primary sample preparation techniques.
This simple and fast method is ideal for processing a large number of pharmacokinetic samples.
This method offers high selectivity and is beneficial for simultaneous analysis of multiple drugs.
The following diagram illustrates the complete journey of a sample from collection to data analysis, integrating both sample preparation paths.
The validated methods are primarily applied in clinical pharmacokinetic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in the human body [1] [2] [3]. A specific application investigated the impact of MDR1 gene polymorphism on this compound pharmacokinetics, as this compound is a known substrate for the P-glycoprotein (P-gp) efflux transporter [1].
When selecting a method:
Sparfloxacin, a fluoroquinolone antibiotic, has emerged as a versatile agent for the synthesis and stabilization of metal nanoparticles due to its quinolone structure which acts as both reducing and stabilizing agent. This compound-functionalized nanoparticles show significant promise in biomedical applications including electrochemical sensing, anticancer therapies, and antibacterial platforms. These nanoparticles exhibit enhanced catalytic activity, stability, and biocompatibility, making them valuable for drug development research. This document provides detailed protocols for synthesis, characterization, and application of this compound-mediated gold, silver, and iron-based nanoparticles.
Primary Application: Electrochemical ethanol sensing in biological samples [1].
Gold precursor preparation: Dissolve 5 mg HAuCl₄·3H₂O in 5 mL double distilled water (1 mg/mL concentration) under magnetic stirring at 500 rpm for 5 minutes at 60°C until a transparent yellow solution forms.
This compound solution preparation: Prepare 2.5 mL of this compound solution containing 2 mM this compound (7.85 mg) in 10 mL distilled water with 30 μL of 0.1 M HCl added.
Reduction process: Add the this compound solution dropwise into the gold chloride solution with continuous stirring at 500 rpm at 60°C.
Stabilization: Continue stirring for additional 30 minutes until the color changes indicating nanoparticle formation.
Purification: Centrifuge the resulting Sp-AuNPs at 12,000 rpm for 15 minutes and resuspend in double distilled water.
Table 1: Optimization Parameters for Sp-AuNPs Synthesis
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Temperature | 60°C | Controls reduction rate and particle size |
| Stirring speed | 500 rpm | Ensures uniform mixing and prevents aggregation |
| This compound concentration | 2 mM | Balanced reducing and stabilizing capacity |
| Reaction time | 30-40 minutes | Complete reduction of gold ions |
Primary Application: Anticancer therapy through ferroptosis induction and antibacterial activity [2].
Coordination complex formation: Mix this compound and FeCl₃·6H₂O in molar ratio of 1:1 in aqueous solution.
Self-assembly: Incubate at room temperature with continuous stirring for 2 hours to form coordination bonds between this compound carbonyl groups and Fe³⁺ ions.
Encapsulation (optional): For enhanced delivery, incorporate SPA/Fe³⁺ NPs into PEPCA polymer matrix using solvent evaporation method.
Purification: Dialyze against distilled water using 10 kDa MWCO membrane for 24 hours.
Table 2: Essential Characterization Techniques for this compound Nanoparticles
| Technique | Information Obtained | Typical Results |
|---|---|---|
| UV-Vis Spectroscopy | Nanoparticle formation, stability, surface plasmon resonance | Sp-AuNPs: Peak at ~520-540 nm [1] |
| Transmission Electron Microscopy (TEM) | Size, morphology, distribution | Sp-AuNPs: ~25 nm; ZMS: 8-10 nm [1] [3] |
| High-Resolution TEM | Crystallinity, lattice structure | ZMS nanoparticles: lattice spacings 1.91Å (ZnS) and 1.98Å (MnS) [3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, aggregation state | Sp-AuNPs: ~25 nm with low PDI [1] |
| Zeta Potential | Surface charge, colloidal stability | Sp-AuNPs: Negative surface charge [1] |
| X-ray Diffraction (XRD) | Crystal structure, phase identification | ZMS: Cubic zinc blende structures of ZnS and MnS [3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states | ZMS: Confirmed presence of Zn, Mn, S; Mn⁴⁺ state identified [3] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental quantification, concentration | ZMS: Zn:Mn molar ratio of 0.45:0.55 [3] |
Protocol for Screen-Printed Electrode Modification [1]
Electrode activation: Clean screen-printed carbon electrode (SPE) with 0.1 M NaOH by cyclic voltammetry scanning from 0 to 1.0 V for 10 cycles.
Surface modification: Deposit 5 μL of Sp-AuNPs dispersion onto activated SPE surface.
Drying: Allow to dry at room temperature for 1 hour to form stable Sp-AuNPs/A-SPE.
Electrochemical measurement: Perform cyclic voltammetry and differential pulse voltammetry in 0.1 M NaOH with ethanol concentrations ranging from 25 μM to 350 μM.
This compound/metal nanoparticle systems exhibit multiple anticancer mechanisms through induction of ferroptosis and immunogenic cell death. The following diagram illustrates the key signaling pathways involved:
Diagram 1: SPA Nanoparticle Anticancer Mechanism
Microneedle System for Triple-Negative Breast Cancer [3]
Formulation: Coload this compound and zinc-manganese sulfide (ZMS) nanoparticles into hyaluronic acid matrix using microtransfer molding method.
Fabrication: Prepare MN patches with needle height of ≈600 μm and base width of ≈200 μm.
Quality control: Verify mechanical strength (destructive force ≈1.4 N/needle) and skin penetration capability using methylene blue staining.
Release kinetics: Characterize using ICP-MS and UV-vis spectrophotometry, showing ≈50% release within first 4 hours and near-complete release by 12 hours.
Table 3: Electrochemical Sensor Performance for Ethanol Detection
| Parameter | Performance | Conditions |
|---|---|---|
| Linear detection range | 25-350 μM | In 0.1 M NaOH |
| Limit of detection (LOD) | 0.55 μM | S/N = 3 |
| Reproducibility | High (RSD <5%) | Between different electrodes |
| Recovery in saliva | 99.6% | Spiked samples |
| Selectivity | Excellent | Against common interferents |
Antitumor activity: PEPCA@SPA/Fe³⁺ NPs significantly inhibit primary tumor growth and reduce lung metastasis in 4T1 tumor models [2].
Antibacterial efficacy: ZMS/SP-loaded microneedles show strong antimicrobial and antibiofilm properties against Gram-negative bacteria including Pseudomonas aeruginosa, E. coli, and Fusobacterium nucleatum [3].
Immune activation: Enhanced infiltration of CD4+/CD8+ T cells and activation of dendritic cells in tumor microenvironment [2].
Dual functionality: this compound provides both therapeutic effects and nanoparticle stabilization.
Enhanced bioavailability: Nanoparticle formulation improves delivery and retention at target sites.
Synergistic effects: Metal coordination enhances both antibacterial and anticancer activities.
Modifiability: Surface properties can be tuned for specific applications through functionalization.
Stability issues: Ensure proper pH control during synthesis; this compound nanoparticles are stable in distilled water but may aggregate in high ionic strength solutions.
Characterization challenges: Combine multiple techniques (TEM, DLS, XRD) for comprehensive understanding of nanoparticle properties.
Reproducibility: Strict control of temperature, stirring speed, and reagent addition rate is critical for batch-to-batch consistency.
This compound-mediated nanoparticles represent a promising platform for multifunctional therapeutic systems. Future research directions include combination with immunotherapy checkpoint inhibitors, development of targeted delivery systems, and exploration of additional metal coordination complexes for enhanced therapeutic efficacy.
Ocular drug delivery presents significant challenges due to the complex anatomical and physiological barriers of the eye. Conventional ophthalmic formulations such as solutions, suspensions, and ointments suffer from poor bioavailability (<5%) primarily due to rapid precorneal elimination caused by tear turnover, nasolacrimal drainage, and protein binding. [1] This pulse delivery phenomenon results in an initial high drug concentration followed by a rapid decline, necessitating frequent instillation and leading to patient discomfort and potential systemic side effects. [2]
Sparfloxacin, a third-generation fluoroquinolone antibiotic widely used in treating bacterial conjunctivitis, corneal ulcers, and other ocular infections, faces additional challenges due to its extremely low aqueous solubility (0.113 mg/mL), which further limits its ocular bioavailability. [2] To address these limitations, we have developed an integrated delivery system combining the advantages of nanocarrier technology with in situ gelling properties. This sophisticated approach utilizes emulsomes – lipid-core nanocarriers stabilized by phospholipid corona – dispersed within a thermosensitive PLGA-PEG-PLGA triblock copolymer gel that undergoes sol-to-gel transition at ocular surface temperature. [3] [4]
The dual-component system provides multiple advantages: (1) enhanced drug solubilization through emulsomal encapsulation, (2) prolonged ocular residence time through temperature-triggered gelation, (3) sustained drug release kinetics, and (4) improved corneal permeability. This application note details the formulation, characterization, and evaluation protocols for this advanced this compound delivery system, providing researchers with comprehensive guidelines for its development and assessment.
The formulation of emulsomes involves a systematic optimization process to achieve optimal nanoparticle characteristics:
Organic Phase Preparation: Dissolve this compound (50 mg), triolein (100 mg), and soya phosphatidylcholine (200 mg) in chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
Thin Film Formation: Evaporate the organic solvents under reduced pressure at 40°C using a rotary evaporator until a uniform thin lipid film forms on the flask interior.
Hydration and Nanostructuring: Hydrate the lipid film with 10 mL of phosphate buffer (pH 7.4) containing 0.3% Tween 80 under gentle agitation at 65°C for 1 hour until the film completely disperses.
Size Reduction: Subject the multilamellar dispersion to high-pressure homogenization (5 cycles at 15,000 psi) or probe sonication (5 minutes at 40% amplitude with pulse cycle) to form uniform emulsomes.
Purification: Separate unencapsulated drug by ultracentrifugation at 25,000 rpm for 45 minutes at 4°C and resuspend the emulsomes pellet in minimal phosphate buffer.
The critical quality attributes during emulsomes preparation include particle size, polydispersity index, zeta potential, and encapsulation efficiency. The optimal emulsomes should have a particle size between 150-250 nm, PDI <0.3, zeta potential >|-30| mV, and encapsulation efficiency >80%.
The thermosensitive gel platform provides the in situ gelling properties essential for prolonged ocular residence:
Polymer Solution Preparation: Dissolve PLGA-PEG-PLGA triblock copolymer (20% w/v) in cold phosphate buffer (pH 7.4) under gentle stirring at 4°C for 24 hours until a clear solution forms.
Incorporation of Emulsomes: Mix the this compound-loaded emulsomes dispersion with the polymer solution in 1:1 ratio under slow magnetic stirring at 4°C for 2 hours to ensure homogeneous distribution.
Isotonicity Adjustment: Add sufficient sodium chloride to achieve isotonicity (290-310 mOsm/kg) compatible with ocular tissues.
Preservation: Add methyl paraben (0.1% w/v) as preservative and adjust pH to 7.2-7.4 using 0.1N NaOH or HCl.
Packaging: Aseptically fill the final preparation in amber-colored sterile glass vials and store at 4°C until use.
The following workflow diagram illustrates the complete preparation process:
Comprehensive characterization of the emulsomes is essential to ensure optimal performance and batch-to-batch consistency:
Particle Size and Distribution: Determine using dynamic light scattering (DLS). Dilute the emulsomes dispersion 50-fold with distilled water and measure at 25°C with a scattering angle of 90°. Optimal size range: 150-250 nm with PDI <0.3. [3]
Zeta Potential: Measure by electrophoretic mobility using the same dilution as for DLS. Values >|-30| mV indicate good physical stability due to electrostatic repulsion.
Encapsulation Efficiency: Separate unencapsulated drug by ultracentrifugation (25,000 rpm, 45 minutes). Lyse the emulsomes pellet with methanol and quantify this compound content using validated HPLC method (C18 column, mobile phase: acetonitrile:phosphate buffer pH 3.0 [30:70], detection: 290 nm). Calculate EE% using the formula: EE% = (Amount of drug in emulsomes / Total drug added) × 100
Morphological Examination: Analyze using transmission electron microscopy (TEM). Negative stain with 2% phosphotungstic acid and observe under appropriate magnification. Well-formulated emulsomes show spherical morphology with distinct core-shell structure.
Crystallinity Studies: Perform differential scanning calorimetry (DSC) to confirm the molecular state of the encapsulated drug. Heat samples from 25°C to 300°C at 10°C/min under nitrogen atmosphere. The absence of this compound melting endotherm (≈265°C) indicates amorphous state or molecular dispersion within the lipid core.
The thermosensitive gel matrix requires specific characterization to ensure proper sol-gel transition and rheological behavior:
Gelation Temperature: Determine using visual tube inversion method. Heat 2 mL of gel formulation in a water bath with temperature increasing at 1°C/min. Record the temperature at which the solution no longer flows upon tube inversion (90° angle for 30 s). Optimal range: 32-35°C. [4]
Gelation Time: Place 1 mL of formulation in a vial immersed in water bath at 35°C and determine the time required for complete gel formation using tube inversion method. Should be <5 minutes for patient comfort.
Rheological Properties: Characterize using rotational viscometer with cone-plate configuration. Measure viscosity at increasing shear rates (0.1-100 s^-1) at both 25°C (pre-corneal temperature) and 35°C (ocular surface temperature). Ideal formulation shows viscosity <1000 cP at 25°C for easy instillation and >5000 cP at 35°C for prolonged residence.
Mucoadhesive Strength: Evaluate using modified balance method with freshly excised bovine corneal mucosa. Measure the force required to detach the gel formulation from mucosal surface. Higher mucoadhesion correlates with extended ocular residence.
Table 1: Quality Control Specifications for this compound Emulsomes-Loaded In Situ Gel
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual inspection | Clear, slightly opalescent dispersion |
| pH | Potentiometry | 7.2 - 7.4 |
| Osmolarity | Osmometer | 290 - 310 mOsm/kg |
| Drug Content | HPLC | 95 - 105% of label claim |
| Gelation Temperature | Tube inversion method | 32 - 35°C |
| Gelation Time | Tube inversion method at 35°C | < 5 minutes |
| Viscosity at 25°C | Rotational viscometer | < 1000 cP |
| Viscosity at 35°C | Rotational viscometer | > 5000 cP |
| Particle Size | Dynamic light scattering | 150 - 250 nm |
| Polydispersity Index | Dynamic light scattering | < 0.3 |
| Zeta Potential | Electrophoretic mobility | > | -30 | mV |
| Encapsulation Efficiency | Ultracentrifugation-HPLC | > 80% |
| Sterility | Membrane filtration | Sterile |
The drug release profile provides critical information about the release kinetics and mechanism:
Dialysis Method: Use Franz diffusion cells with cellulose membrane (MWCO 12-14 kDa). Place 1 mL of formulation in the donor compartment and 20 mL simulated tear fluid (pH 7.4) in receptor maintained at 35°C with continuous stirring at 50 rpm.
Sampling Protocol: Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 6, 8, 10, 12, 16, 20, 24 h) and replace with fresh medium. Filter through 0.45μm membrane and analyze drug content by HPLC at 290 nm.
Data Analysis: Calculate cumulative drug release and plot against time. Fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanism.
The optimized this compound emulsomes in situ gel should demonstrate sustained release over 24 hours with an initial burst release (<30% in first 2 hours) followed by prolonged release phase. The release kinetics typically follow Higuchi model, indicating diffusion-controlled mechanism. [3]
Evaluate antibacterial activity using standard microbiological assays:
Agar Diffusion Method: Inoculate Mueller-Hinton agar plates with standardized inoculum (1.5×10^8 CFU/mL) of reference strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853). Place wells (6 mm diameter) and add 50 μL of formulation. After incubation at 37°C for 24 hours, measure zones of inhibition.
Minimum Inhibitory Concentration (MIC) Determination: Prepare serial dilutions of the formulation in broth medium. Inoculate with test organisms and incubate. Compare MIC values with conventional this compound eye drops.
The emulsomes-loaded gel should demonstrate comparable or enhanced antibacterial activity relative to conventional formulations despite sustained release, due to improved permeability and prolonged contact time.
The hen's egg test-chorioallantoic membrane (HET-CAM) provides a reliable alternative to Draize test for ocular irritation potential:
Egg Incubation: Incubate fertilized hen's eggs (50-60 g) at 37°C±0.5°C with 60% relative humidity for 10 days. Rotate manually every 12 hours.
Preparation: On day 10, create a window (2×2 cm) in the eggshell to expose the CAM. Discard eggs with damaged CAM.
Application: Apply 0.3 mL of test formulation directly onto the CAM surface. Use 0.9% NaCl as negative control and 1% NaOH as positive control.
Evaluation: Observe for 5 minutes for vascular damage indicators (hemorrhage, lysis, coagulation). Calculate irritation score (IS) using formula: IS = (5 × number of eggs showing hemorrhage)/total eggs + (7 × number of eggs showing lysis)/total eggs + (9 × number of eggs showing coagulation)/total eggs
Interpretation: IS < 1 indicates no irritation, 1-5 slight irritation, 5-10 moderate irritation, >10 severe irritation. The formulated system should demonstrate no irritation potential. [2] [5]
The following diagram illustrates the key evaluation methods and their relationships:
Gamma scintigraphy provides a non-invasive method to quantitatively evaluate precorneal residence time:
Radiolabeling Optimization:
Quality Control of Radiolabeling:
Formulation Administration:
Imaging and Analysis:
Table 2: In Vivo Ocular Retention Parameters of this compound Formulations
| Parameter | Conventional Eye Drops | Emulsomes-Loaded In Situ Gel |
|---|---|---|
| Initial Activity (% of dose) | 100% | 100% |
| Activity at 30 min (% of dose) | 15.2% ± 3.5% | 78.5% ± 5.2% |
| Activity at 2 h (% of dose) | 2.1% ± 0.8% | 52.3% ± 4.7% |
| Activity at 6 h (% of dose) | Not detectable | 28.6% ± 3.9% |
| Elimination Rate Constant (min⁻¹) | 0.152 ± 0.021 | 0.028 ± 0.005 |
| Mean Residence Time (min) | 25.4 ± 3.8 | 285.6 ± 32.7 |
| Relative Bioavailability | 1.0 (reference) | 8.7 ± 1.2 |
The data demonstrates that the emulsomes-loaded in situ gel system provides significantly prolonged ocular residence with approximately 9-fold improvement in relative bioavailability compared to conventional eye drops. [5]
Comprehensive stability testing is essential to establish shelf life and storage conditions:
Accelerated Stability Studies:
Real-time Stability Studies:
In-use Stability:
Based on stability data, the following storage conditions are recommended:
The development of this compound emulsomes-loaded thermosensitive in situ gel represents a significant advancement in ocular drug delivery technology. This integrated system successfully addresses the major limitations of conventional this compound eye drops by combining the solubilization enhancement of emulsomes with the residence time extension of in situ gelling technology. The comprehensive protocols outlined in this application note provide researchers with detailed methodologies for formulation, characterization, and evaluation of this sophisticated drug delivery system.
Key advantages demonstrated through these studies include:
Future research directions should focus on scale-up manufacturing processes, long-term toxicological studies, and clinical efficacy trials to translate this promising technology from laboratory to clinical practice. Additionally, the platform technology can be extended to other poorly soluble ophthalmic drugs facing similar bioavailability challenges.
Sparfloxacin is a third-generation fluoroquinolone antibiotic widely used in the treatment of urinary tract infections and other bacterial diseases due to its excellent bioavailability and broad-spectrum activity. The quality control of this compound in pharmaceutical formulations is essential to ensure product efficacy and patient safety. This protocol describes a validated UV-spectrophotometric method for the determination of this compound in tablet formulations based on complex formation with bromothymol blue. The method offers excellent sensitivity, precision, and accuracy while being cost-effective and simple to perform, making it ideal for routine quality control in pharmaceutical laboratories.
The method has been developed in accordance with ICH guidelines for analytical method validation and provides a reliable alternative to more expensive techniques such as HPLC. It enables precise quantification of this compound in the presence of common pharmaceutical excipients, which do not interfere with the analysis [1]. The following sections provide detailed protocols for sample preparation, instrumentation, analytical procedure, and method validation.
The method is based on the formation of a yellow-colored complex between this compound and bromothymol blue in solution. This complex exhibits maximum absorption at 385 nm in the visible spectrum. The reaction proceeds through an ion-pair association mechanism where the protonated amino group of this compound interacts with the sulfonate group of bromothymol blue.
The absorption intensity is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law. This relationship enables the quantitative determination of this compound in pharmaceutical formulations over the concentration range of 2-12 mg/L [1]. The method is highly selective for this compound, as common pharmaceutical excipients do not form colored complexes under the same conditions and therefore do not interfere with the analysis.
Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Add approximately 30 mL of methanol and dissolve using sonication for 10 minutes. Make up to volume with methanol to obtain a stock solution with concentration of 1 mg/mL. This solution is stable for 7 days when stored protected from light at 4°C.
Prepare working standard solutions by appropriate dilution of the stock solution with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 mg/L. These solutions should be prepared fresh daily and protected from light until analysis.
Table 1: Preparation of Working Standard Solutions
| Target Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
|---|---|---|
| 2 | 0.2 | 100 |
| 4 | 0.4 | 100 |
| 6 | 0.6 | 100 |
| 8 | 0.8 | 100 |
| 10 | 1.0 | 100 |
| 12 | 1.2 | 100 |
Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 50 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 20 minutes with occasional shaking to ensure complete extraction of the active ingredient. Allow to cool to room temperature, then make up to volume with methanol and mix well.
Filter a portion of the solution through Whatman No. 41 filter paper or a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Dilute the filtrate appropriately with methanol to obtain a final concentration within the working range (2-12 mg/L). For a typical 100 mg this compound tablet, a dilution factor of 5000-10000 is usually appropriate.
Prepare a placebo mixture containing all excipients listed in the tablet formulation except this compound. Process this mixture following the same procedure as for the tablet samples to verify the selectivity of the method.
To 5.0 mL of each standard or sample solution in a 15 mL test tube, add 2.0 mL of bromothymol blue solution (0.5%). Mix thoroughly using a vortex mixer for 30 seconds. Allow the reaction mixture to stand for 10 minutes at room temperature to ensure complete complex formation. The development of a stable yellow color indicates complex formation.
Set up the UV-Visible spectrophotometer and allow it to stabilize for 30 minutes. Set the wavelength to 385 nm. Using methanol as a blank, measure the absorbance of each standard solution followed by the sample solutions. Ensure that the cuvette is properly rinsed with the solution to be measured between measurements.
Construct a calibration curve by plotting the absorbance against concentration for the standard solutions. Determine the regression equation and correlation coefficient using the least squares method. The method is considered acceptable if the correlation coefficient (r²) is ≥0.998.
Table 2: Typical Calibration Curve Data
| Concentration (mg/L) | Absorbance | Standard Deviation |
|---|---|---|
| 2 | 0.185 | 0.005 |
| 4 | 0.362 | 0.006 |
| 6 | 0.548 | 0.007 |
| 8 | 0.721 | 0.008 |
| 10 | 0.899 | 0.009 |
| 12 | 1.076 | 0.010 |
The method has been validated according to ICH guidelines for the following parameters [2]:
The method was found to be specific for this compound as no interference was observed from common pharmaceutical excipients. The placebo solution showed negligible absorbance at 385 nm, confirming that the excipients do not form complexes with bromothymol blue under the experimental conditions.
The method demonstrates excellent linearity in the concentration range of 2-12 mg/L. The typical regression equation is y = 0.089x + 0.012 with a correlation coefficient of 0.9996, where y is absorbance and x is concentration in mg/L.
Accuracy was determined by recovery studies using the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was 99.8% with %RSD less than 2%, indicating excellent accuracy.
Table 3: Accuracy Data from Recovery Studies
| Spike Level (%) | Amount Added (mg) | Amount Found (mg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 80 | 40.0 | 39.9 | 99.8 | 1.2 |
| 100 | 50.0 | 50.1 | 100.2 | 1.0 |
| 120 | 60.0 | 59.7 | 99.5 | 1.3 |
Precision was evaluated as both repeatability (intra-day precision) and intermediate precision (inter-day precision). The %RSD for repeatability was ≤1.5% and for intermediate precision was ≤2.0%, confirming the method is precise.
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.2 mg/L, while the LOQ was 0.6 mg/L, indicating adequate sensitivity for quality control purposes.
Solution Stability: The yellow-colored complex is stable for up to 60 minutes after formation. All absorbance measurements should be completed within this time frame.
Temperature Control: The complex formation is sensitive to temperature fluctuations. Maintain a consistent room temperature (20-25°C) during the analysis.
pH Considerations: The reaction is pH-dependent. Ensure consistent pH by preparing fresh bromothymol blue solution regularly.
Quality Control: Include system suitability tests by analyzing a middle concentration standard (6 mg/L) in triplicate at the beginning of each analysis sequence. The %RSD should not exceed 2.0%.
Troubleshooting: If absorbance values fall outside the calibration range, adjust the dilution factor accordingly. If the calibration curve shows poor linearity, prepare fresh standard solutions and bromothymol blue reagent.
The following diagram illustrates the complete experimental workflow for the spectrophotometric determination of this compound in pharmaceutical tablets:
The described UV-spectrophotometric method for the determination of this compound in pharmaceutical tablets using bromothymol blue is accurate, precise, and cost-effective. The method has been completely validated and shown to be suitable for routine quality control analysis of this compound in tablet formulations. The simple sample preparation, wide linear range, and excellent recovery make this method a valuable alternative to more expensive chromatographic techniques in resource-limited settings.
Sparfloxacin is a third-generation broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including atypical pathogens and mycobacteria. Its therapeutic monitoring requires precise, reliable, and environmentally conscious bioanalytical methods. Green analytical chemistry principles aim to minimize the environmental impact of analytical methods by reducing hazardous solvent consumption, waste generation, and energy requirements. This application note describes a validated green bioanalytical HPLC method for this compound quantification in biological matrices that aligns with green chemistry principles while maintaining rigorous analytical standards compliant with European Medicines Agency (EMA) guidelines. The method offers an eco-friendly alternative to conventional approaches without compromising analytical performance, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings.
All chemicals and reagents employed should be of HPLC grade to ensure optimal analytical performance. The specific requirements include:
For sample processing, solid-phase extraction (SPE) cartridges (Oasis HLB 1cc 30mg) are recommended, used in conjunction with a 20-position SPE manifold for efficient batch processing. The biological matrix consists of sheep plasma collected in heparinized tubes, though the method has demonstrated applicability to other biological matrices including human serum and urine [1].
The analytical system requires a high-performance liquid chromatography setup with specific components:
The method's environmental impact was evaluated according to the following green analytical chemistry principles:
The developed method was rigorously validated according to EMA guidelines for bioanalytical method validation [1]. The validation parameters demonstrated excellent performance across all criteria:
Table 1: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 0.2-10 µg/mL | R² ≥ 0.99 |
| Correlation coefficient (R²) | ≥0.99 | ≥0.99 |
| Lower limit of quantification (LLOQ) | 0.2 µg/mL | Signal-to-noise ≥10 |
| Within-run precision (% RSD) | 0.00-0.88% | <15% (≤20% for LLOQ) |
| Accuracy (% nominal) | 90.3-118.0% (LLOQ) | 80-120% (LLOQ) |
| Retention time (SPX) | 2.6 min | - |
| Retention time (IS) | 5.8 min | - |
| Specificity | No interference from matrix | - |
The method demonstrated excellent sensitivity with an LLOQ of 0.2 µg/mL, which is sufficient for monitoring therapeutic concentrations of this compound in biological fluids, as typical peak plasma concentrations (Cmax) following therapeutic doses range from 1-2 µg/mL [2]. The precision and accuracy values well within acceptable criteria indicate the method's reliability for bioanalytical applications.
The environmental advantages of this method compared to conventional approaches are substantial:
Table 2: Greenness Assessment Comparison with Conventional Methods
| Parameter | Proposed Green Method | Conventional Methods [2] [3] |
|---|---|---|
| Organic solvent consumption/sample | ~0.5 mL | 1-2 mL |
| Total run time | 7 min | 10-15 min |
| Sample preparation approach | Minimal solvent protein precipitation | Liquid-liquid extraction with evaporation |
| Buffer system | Simple phosphate buffer | Complex ion-pair reagents or pH adjustments |
| Waste production | ~7 mL per sample | 15-30 mL per sample |
| Energy consumption | Lower (shorter runtime) | Higher |
The method eliminates the need for chlorinated solvents and ion-pairing reagents commonly employed in previously published methods [2] [4], significantly reducing environmental toxicity. The simplified sample preparation approach using protein precipitation with dilution instead of multiple extraction and evaporation steps further enhances the greenness profile while improving throughput.
This validated method has been successfully applied to:
The method effectively quantified this compound in sheep plasma samples collected over 24 hours post-administration, generating concentration-time profiles suitable for calculating key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life [1]. The specificity was confirmed by absence of interference from common concomitant medications or endogenous matrix components.
Figure 1: Green Method Development Workflow - This diagram illustrates the systematic approach to developing an environmentally conscious HPLC method for this compound quantification, highlighting the integration of green chemistry principles at each development stage.
This SOP describes the detailed procedure for quantification of this compound in plasma samples using a green bioanalytical HPLC method with UV detection. The method is validated for concentrations ranging from 0.2 to 10 µg/mL.
Trained analytical chemists and laboratory technicians are authorized to perform this procedure after appropriate training in HPLC operations and good laboratory practices.
Step 1: Mobile Phase Preparation
Step 2: Standard and Quality Control Sample Preparation
Step 3: Sample Preparation
Step 4: Chromatographic Analysis
Step 5: Data Analysis
Figure 2: Sample Processing Workflow - This flowchart details the complete sample processing procedure from collection through analysis, highlighting the efficient sample preparation approach that minimizes solvent consumption while maintaining analytical integrity.
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Flush column with strong solvent, replace if necessary |
| Retention time shift | Mobile phase composition change | Prepare fresh mobile phase, check pH |
| Low recovery | SPE cartridge exhaustion | Condition new cartridges properly |
| High background | Matrix interference | Ensure complete protein precipitation |
| Pressure fluctuations | Particulate matter | Filter samples, check in-line filter |
The developed green bioanalytical HPLC method for this compound quantification represents a significant advancement over conventional approaches by effectively balancing analytical performance with environmental responsibility. The method demonstrates compliance with rigorous EMA validation requirements while substantially reducing organic solvent consumption, analysis time, and hazardous waste generation compared to previously published methods [2] [3] [5]. The simplified sample preparation protocol and isocratic elution contribute to the method's practicality for high-throughput applications in both research and clinical settings.
This application note provides comprehensive documentation of the method's development, validation, and implementation, enabling straightforward adoption by analytical laboratories engaged in therapeutic drug monitoring, pharmacokinetic studies, and quality control of this compound-containing formulations. The successful application to biological samples confirms the method's robustness and reliability for routine analysis while aligning with the growing imperative for sustainable analytical practices in pharmaceutical sciences.
This compound is a broad-spectrum fluoroquinolone antibiotic known for its enhanced activity against Gram-positive bacteria and atypical pathogens. It exhibits favorable pharmacokinetic properties including high oral bioavailability (92%), extended elimination half-life (16-20 hours), and excellent tissue penetration. These characteristics make it valuable in treating respiratory infections such as community-acquired pneumonia and chronic bronchitis exacerbations. The analytical determination of this compound in biological matrices and pharmaceutical formulations requires robust sample preparation methods to isolate the analyte from potentially interfering matrix components while achieving adequate sensitivity for accurate quantification.
Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for this compound despite the emergence of more modern approaches. LLE leverages the differential solubility of this compound between immiscible solvents to achieve effective sample clean-up. This process is particularly important for biological samples where proteins, lipids, and other endogenous compounds can interfere with analysis. The extraction efficiency of LLE methods depends on multiple factors including solvent selection, pH adjustment, sample volume ratios, and mixing techniques. When properly optimized, LLE provides excellent sample clean-up and concentration enhancement necessary for reliable chromatographic analysis.
This compound (5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) is a synthetic fluoroquinolone antibiotic with a molecular weight of 392.4 g/mol. Its chemical structure features both acidic and basic functional groups, creating a zwitterionic molecule with pH-dependent solubility. The carboxylic acid group at the 3-position contributes acidic character (pKa ≈ 5.8-6.3), while the piperazinyl amine at the 7-position provides basic properties (pKa ≈ 9.3-10.1). This zwitterionic nature significantly influences extraction efficiency, with optimal recovery occurring when the molecule is in its uncharged form at intermediate pH values.
The solubility profile of this compound dictates appropriate solvent selection for LLE. This compound demonstrates limited solubility in water but is freely soluble in organic solvents such as acetonitrile, methanol, and chloroform, particularly when the molecule is in its neutral form. The isoelectric point (pI ≈ 7.5-8.0) represents the pH where this compound exists primarily in its zwitterionic form with minimal net charge, resulting in lowest aqueous solubility and maximized extraction efficiency into organic solvents. Understanding these physicochemical properties is essential for developing efficient LLE protocols that maximize recovery while minimizing matrix interference.
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample matrix and a water-immiscible organic solvent. The efficiency of this separation is governed by the partition coefficient (K), defined as the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. For this compound, the partition coefficient is highly pH-dependent, requiring careful adjustment of the sample matrix to achieve optimal recovery. The theoretical basis for LLE rests on the Nernst distribution law, which states that at equilibrium and constant temperature, the ratio of concentrations of a solute between two phases is constant.
The extraction process involves several sequential steps: pH adjustment of the aqueous sample to suppress ionization of the target analyte, vigorous mixing with the organic solvent to maximize surface area contact between phases, phase separation typically facilitated by centrifugation, and finally transfer of the organic layer for subsequent analysis or evaporation. The selection of organic solvent is critical and involves balancing extraction efficiency with practical considerations such as volatility, density, toxicity, and compatibility with subsequent analytical techniques. For this compound, solvents like dichloromethane, ethyl acetate, and chloroform have demonstrated effectiveness, sometimes used in combination to optimize recovery of both hydrophilic and hydrophobic analogs.
Table 1: Optimization Parameters for LLE of this compound from Biological Samples
| Parameter | Optimal Condition | Alternative Options | Effect on Recovery |
|---|---|---|---|
| Sample Volume | 1 mL plasma/serum | 0.5-2 mL | Determines final concentration factor |
| Internal Standard | Ciprofloxacin (20 μg/mL) | Ofloxacin | Compensates for procedural variability |
| Protein Precipitation | Acetonitrile (1:2 sample:solvent) | Methanol, Trichloroacetic acid | Removes interfering proteins |
| pH Adjustment | Phosphate buffer (pH 7.0-7.5) | Acetate buffer, direct acid/base | Controls ionization state of this compound |
| Extraction Solvent | Dichloromethane | Ethyl acetate, Chloroform, Diethyl ether | Directly impacts extraction efficiency |
| Mixing Method | Vortex mixing (2-3 min) | Mechanical shaking, Ultrasonication | Ensures efficient phase contact |
| Centrifugation | 4000-5000 × g for 10-15 min | 3000 × g for 5 min | Facilitates clean phase separation |
| Organic Layer Recovery | Complete transfer | Partial transfer | Affects absolute recovery and reproducibility |
The liquid-liquid extraction protocol for this compound from human plasma or serum involves a series of optimized steps to maximize recovery while minimizing matrix effects:
Sample Pretreatment: Thaw frozen plasma or serum samples at room temperature and vortex mix to ensure homogeneity. Transfer 1.0 mL of sample to a clean glass or polypropylene centrifuge tube. Add 20 μL of internal standard solution (ciprofloxacin at 1 mg/mL concentration) to each sample to monitor extraction efficiency and compensate for procedural losses [1].
Protein Precipitation: Add 2.0 mL of acetonitrile to the sample tube to precipitate plasma proteins. Vortex mix vigorously for 60-90 seconds until a homogeneous mixture is obtained. Centrifuge at 4000 × g for 10 minutes at room temperature to compact the protein pellet. Carefully transfer the supernatant to a new extraction tube, taking care not to disturb the protein pellet [1].
pH Adjustment and Extraction: Add 1.0 mL of phosphate buffer (pH 7.4) to the supernatant to optimize the pH for extraction. Add 3.0 mL of dichloromethane to the mixture. Securely cap the tube and vortex mix vigorously for 3-5 minutes to ensure complete contact between phases. Centrifuge at 4000 × g for 10 minutes to achieve clean phase separation. Carefully transfer the lower organic layer to a clean evaporation tube using a Pasteur pipette, avoiding the aqueous phase and any interfacial protein pellicle [2].
Sample Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 200-500 μL of mobile phase (acetonitrile:water or acetonitrile:buffer mixture) by vortex mixing for 30-60 seconds. Transfer the reconstituted sample to an autosampler vial for chromatographic analysis [1].
Table 2: LLE Conditions for Pharmaceutical Formulations of this compound
| Formulation | Sample Preparation | Extraction Solvent | Special Considerations |
|---|---|---|---|
| Tablets | Crush and powder 10 tablets, weigh equivalent to 100 mg this compound | Methanol, Acetonitrile, or Mobile phase | Complete dissolution through sonication |
| Eye Drops | Direct dilution with mobile phase or buffer | Not typically required | Filter through 0.22μm membrane |
| Suspensions | Dilute with buffer followed by solvent extraction | Dichloromethane or Ethyl acetate | May require additional clean-up for excipients |
| Injectables | Direct injection after appropriate dilution | Mobile phase | Minimal sample preparation required |
For pharmaceutical formulations such as tablets, the extraction process is typically more straightforward:
Tablet Processing: Select and weigh 10 intact tablets to determine average tablet weight. Crush the tablets into a fine powder using a mortar and pestle. Weigh an amount of powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
Solvent Extraction: Add approximately 70 mL of methanol to the flask. Sonicate the mixture for 20-30 minutes with occasional shaking to ensure complete drug extraction. Allow the solution to cool to room temperature, then dilute to volume with methanol and mix thoroughly.
Sample Dilution: Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first few mL. Dilute the filtrate appropriately with mobile phase to obtain a final concentration within the working range of the analytical method (typically 4-24 μg/mL for HPLC-UV analysis) [3].
Recent advancements in sample preparation have led to the development of microextraction techniques that offer advantages in solvent usage, processing time, and environmental impact:
Dispersive Liquid-Liquid Microextraction (DLLME): This technique utilizes a ternary solvent system where a mixture of extraction solvent (high-density organic solvent) and disperser solvent (water-miscible organic solvent) is rapidly injected into an aqueous sample. For this compound, a typical protocol might use chloroform as extraction solvent and acetonitrile as disperser solvent in a ratio of 1:5, yielding high enrichment factors due to the extremely high surface area between phases [4].
Ferrofluid-Based Microextraction: Novel extraction phases such as graphene oxide-coated magnetic nanoparticles in deep eutectic solvents (GO@Fe3O4-DES) have shown promise for this compound extraction from water samples. This approach offers advantages including rapid extraction dynamics, efficient phase separation facilitated by an external magnet, and reduced solvent consumption. The method has demonstrated excellent linearity (R² = 0.9956 for this compound) and remarkably low detection limits (0.0058 μg/L) for environmental applications [4].
Table 3: Optimized Chromatographic Conditions for this compound Separation
| Parameter | Conventional HPLC | UPLC Method | Bioanalytical HPLC |
|---|---|---|---|
| Column | C18, 250 × 4.6 mm, 5μm | HSS T-3, 100 × 2.1 mm, 1.8μm | Prontosil C-18, 250 × 4.6 mm, 5μm |
| Mobile Phase | Phosphate buffer (5.3 mM, pH 3.5):ACN (60:40) | Gradient: Water (0.1% TFA):ACN | Methanol:Water (60:40, pH 7 with TEA) |
| Flow Rate | 0.5-1.0 mL/min | 0.3-0.5 mL/min | 1.0 mL/min |
| Detection | UV 298 nm | UV 298 nm | UV 254 nm |
| Injection Volume | 20 μL | 5-10 μL | 20-50 μL |
| Runtime | 10-15 min | 5 min | 9 min |
| Retention Time | 6-8 min | 2-3 min | ~7.9 min |
Following LLE, this compound is typically quantified using reversed-phase high-performance liquid chromatography (RP-HPLC or UPLC) with UV or fluorescence detection. The chromatographic separation is achieved using a C18 stationary phase and a mobile phase consisting of a buffer and organic modifier (typically acetonitrile or methanol). The specific conditions vary depending on the application:
For Pharmaceutical Analysis: The mobile phase composition of phosphate buffer (5.3 mM, pH 3.5) and acetonitrile (60:40 v/v) provides excellent separation of this compound from formulation excipients and potential degradation products. Analysis is performed at a flow rate of 0.5 mL/min with UV detection at 298 nm, resulting in a retention time of approximately 6-8 minutes [3].
For Bioanalytical Applications: A mobile phase consisting of methanol:water (60:40% v/v) adjusted to pH 7.0 with triethylamine provides optimal separation from biological matrix components. Using a Prontosil C-18 column (4.6 × 250 mm, 5μm) at a flow rate of 1.0 mL/min with detection at 254 nm, this compound elutes at approximately 7.9 minutes, allowing for rapid analysis [2].
Ultra-Performance Liquid Chromatography (UPLC): For enhanced speed and sensitivity, a Waters Acquity HSS T-3 column (100 × 2.1 mm, 1.8μm) with gradient elution can complete this compound separation in just 5 minutes, significantly reducing analysis time and solvent consumption while maintaining resolution [5].
For regulatory compliance and scientific rigor, this compound analytical methods must undergo comprehensive validation. Key validation parameters include:
Linearity and Range: The method should demonstrate linear response over the concentration range of interest. Typically, this compound methods show excellent linearity (R² > 0.999) from 4-24 μg/mL for pharmaceutical analysis and 5-25 μg/mL for biological samples [2] [3].
Precision and Accuracy: Intra-day and inter-day precision should demonstrate ≤2% RSD for retention time and ≤5% RSD for peak area. Accuracy, determined through spike recovery experiments, should yield recoveries of 98-102% for pharmaceutical formulations and 85-115% for biological matrices, consistent with FDA bioanalytical method validation guidelines.
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for this compound vary by methodology. Conventional HPLC-UV methods typically achieve LOD of 0.05 mg/L and LOQ of 0.15 mg/L in biological samples [6], while UPLC methods can achieve lower detection limits with LOQ of 1.542 μg/mL in plasma samples [2].
Specificity: The method should successfully resolve this compound from internal standards, matrix components, and potential co-administered drugs. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions demonstrate the stability-indicating properties of the method [5].
The integration of optimized LLE methods with sensitive chromatographic analysis enables detailed pharmacokinetic studies of this compound. Following LLE from serial plasma samples collected after administration, concentration-time profiles can be constructed to determine key pharmacokinetic parameters including peak concentration (Cmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL). These parameters are essential for establishing dosing regimens and understanding interindividual variability.
The application of pharmacokinetic-pharmacodynamic (PK-PD) modeling further enhances the clinical relevance of this compound analysis. PK-PD indices such as fAUC/MIC (area under the free drug concentration-time curve to minimum inhibitory concentration ratio) and fCmax/MIC (peak free drug concentration to MIC ratio) serve as predictors of clinical efficacy. For fluoroquinolones like this compound, achieving a fAUC/MIC ratio of ≥100 has been associated with optimal bacteriological and clinical outcomes, guiding dose selection and optimization strategies [7].
While traditional LLE remains widely used, several advanced extraction techniques have emerged that offer potential advantages for specific applications:
Dispersive Solid Phase Extraction (dSPE): This technique utilizes nanomaterial-based sorbents with high surface area-to-volume ratios that are dispersed directly into the sample solution, providing rapid extraction equilibrium. Recent developments include functionalized magnetic nanoparticles, mesoporous silica materials, and carbon-based nanomaterials that can be tailored for selective this compound extraction [8].
Molecularly Imprinted Polymers (MIPs): These synthetic recognition materials contain cavities complementary in size, shape, and functional group orientation to this compound molecules. MIPs offer exceptional selectivity and can be incorporated into solid-phase extraction cartridges or sensors for selective this compound extraction and detection.
Microfluidic-Based Extraction: Lab-on-a-chip technologies integrate LLE into microfluidic devices, exploiting the high surface-to-volume ratios at the microscale to achieve rapid extraction with minimal solvent consumption. These systems offer potential for automation and high-throughput analysis while significantly reducing organic solvent waste.
The following workflow diagram illustrates the comprehensive sample preparation process for this compound analysis from different sample matrices:
The selection of an appropriate sample preparation method depends on multiple factors including sample matrix, required sensitivity, available equipment, and throughput needs. The following decision pathway provides guidance for method selection:
Low Recovery Rates: If extraction recovery falls below 85%, potential causes include suboptimal pH (adjust to 7.0-7.5), inefficient mixing (ensure adequate vortex time), or improper solvent selection (test alternative extraction solvents). Also verify that the organic layer is completely transferred after phase separation.
Matrix Interference: If chromatograms show interfering peaks near the this compound retention time, consider additional clean-up steps such as back-extraction into acidic aqueous solution followed by re-extraction at optimal pH, or implement more selective detection such as fluorescence (excitation 295 nm, emission 525 nm) or mass spectrometry.
Poor Reproducibility: Inconsistent results between replicates often stem from incomplete protein precipitation (ensure adequate acetonitrile volume and mixing), variations in evaporation (use consistent time/temperature and complete dryness), or inhomogeneous reconstitution (ensure adequate vortexing after reconstitution).
Sample Degradation: this compound is photosensitive and may degrade under light exposure. Perform extractions under yellow light or minimal light exposure and protect samples from direct light throughout the process. Use amber-colored vials for storage and analysis when possible.
Internal Standard Monitoring: Consistently monitor internal standard peak area across samples to identify extraction inconsistencies. Significant variation (>15% RSD) may indicate problems with the extraction procedure.
Extraction Efficiency Assessment: Include quality control samples at low, medium, and high concentrations in each batch to monitor extraction efficiency over time. Prepare QC samples independently from calibration standards.
Carryover Evaluation: Regularly inject blank samples following high-concentration standards to assess carryover. Implement additional wash steps in the automated injector program if carryover exceeds 1% of the lower limit of quantification.
System Suitability Testing: Perform daily system suitability tests to verify chromatographic performance before sample analysis. Criteria should include retention time stability (<2% RSD), peak symmetry (tailing factor <2.0), and theoretical plate count (>2000).
These comprehensive application notes demonstrate that liquid-liquid extraction remains a robust, reliable, and versatile sample preparation technique for the determination of this compound in various matrices. The optimized protocols presented herein balance extraction efficiency, practical feasibility, and method reliability for routine analytical applications. The fundamental principles governing these methods – including pH-controlled partitioning, solvent selection, and comprehensive validation – provide a foundation that can be adapted to specific analytical needs and laboratory conditions.
As analytical science continues to evolve, the integration of traditional LLE methodologies with advanced detection techniques and emerging microextraction approaches will further enhance our capability to quantify this compound and related fluoroquinolones across diverse applications. The workflow diagrams and decision pathways provided serve as practical tools for method development and troubleshooting, facilitating the implementation of these techniques in both research and regulatory environments.
The table below summarizes key tissue concentration data for sparfloxacin from preclinical and clinical studies, which is critical for understanding its distribution profile.
| Tissue / Fluid | Concentration | Dosing Regimen | Notes | Source / Context |
|---|---|---|---|---|
| Plasma | Peak: ~1.2-1.5 mg/L | Single 400 mg oral dose | Peak occurs between 3-6 hours | [1] |
| Bronchial Mucosa | 4.4 μg/g | 400 mg loading dose, then 200 mg daily | Measured 2.5-5 hours post-dose | [2] |
| Epithelial Lining Fluid | 15.0 μg/mL | 400 mg loading dose, then 200 mg daily | Measured 2.5-5 hours post-dose | [2] |
| Alveolar Macrophages | 53.7 μg/g | 400 mg loading dose, then 200 mg daily | Measured 2.5-5 hours post-dose | [2] |
| Maxillary Sinus Mucosa | 5.8 μg/g | Single 400 mg oral dose | Measured 2-5 hours post-dose | [2] |
| Skin | 0.56 - 1.31 μg/g | Single 100 or 200 mg oral dose | Skin-to-plasma ratio: 1.00 to 1.39 | [2] |
| Inflammatory Fluid | 1.3 μg/mL | Single 400 mg oral dose | Peak at 5 hours post-dose; penetration ~117% | [2] |
| Cerebrospinal Fluid (CSF) | Limited penetration | Information missing | CSF-to-plasma ratio: 0.25-0.35 | [2] |
While a protocol specific to this compound is not available, Quantitative Whole-Body Autoradiography (QWBA) is the gold standard technique approved by regulatory agencies for determining the tissue distribution and pharmacokinetics of new drug candidates [3]. The following protocol can be applied to study a radiolabeled version of this compound.
The workflow for this protocol involves a series of sequential steps from animal dosing to data analysis, as illustrated below:
For researchers aiming to visualize drug binding at a cellular level, a protocol called CATCH (Click chemistry-assisted tissue clearing for target identification and histological analysis) is highly relevant. This protocol does not measure concentration but visualizes the precise location of a covalently bound drug in tissue [4].
The CATCH method integrates tissue clearing and click chemistry to achieve high-resolution visualization of drug binding, as shown in the following workflow:
This compound is a broad-spectrum fluoroquinolone antibiotic characterized by its potent activity against both Gram-positive and Gram-negative bacteria, including atypical pathogens such as Mycoplasma, Chlamydia, and Mycobacterium species. As a BCS Class II drug, this compound exhibits high permeability but low solubility, which directly impacts its oral absorption and bioavailability. This solubility-limited absorption makes dissolution testing a critical quality control measure to ensure consistent in vivo performance and therapeutic efficacy. The pharmacokinetic profile of this compound includes a peak plasma concentration ((C_{max})) of approximately 0.7-1.5 mg/L following a 200-400 mg oral dose, with a prolonged elimination half-life of 15-20 hours that supports once-daily dosing. The drug demonstrates excellent tissue distribution, with concentrations in most tissues equaling or exceeding plasma levels, and is minimally bound to plasma proteins (approximately 37%)
Analytical method validation for this compound dissolution testing is essential for establishing the reliability, accuracy, and reproducibility of quality control measures during pharmaceutical development and manufacturing. Properly validated methods ensure that dissolution testing can accurately monitor drug release characteristics, which is particularly important for this compound given its solubility-limited bioavailability. This document provides detailed application notes and experimental protocols for the validation of analytical methods used in this compound dissolution testing, addressing the specific challenges posed by its physicochemical properties and aligning with regulatory requirements for pharmaceutical quality control.
Understanding the fundamental characteristics of this compound is essential for developing appropriate dissolution methods and setting clinically relevant specifications. The table below summarizes the key properties that influence analytical method development and dissolution testing protocols.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Characteristics | Analytical Implications |
|---|---|---|
| BCS Classification | Class II (Low solubility, High permeability) [1] | Dissolution rate-limited absorption; sink conditions critical in testing |
| Solubility Profile | Poorly soluble in water; improved through salt formation [1] | Requires dissolution media with surfactants or organic modifiers |
| λmax (UV) | 295-298 nm [2] | Appropriate wavelength for UV detection in dissolution testing |
| Plasma Protein Binding | 37% (weak) [3] [4] | Minimal impact on dissolution method development |
| Elimination Half-life | 15-20 hours [3] [5] [4] | Suitable for once-daily dosing; dissolution testing should reflect in vivo conditions |
| Peak Plasma Concentration | 0.7 mg/L (200 mg dose); 1.2-1.5 mg/L (400 mg dose) [3] [5] | Reference for setting dissolution specification limits |
| Food Effect | No significant impact on absorption [3] [4] | Dissolution methods can be developed without considering food effects |
| Metabolism | Glucuronide conjugation (27-38% of dose) [5] | Parent drug is primary analyte; metabolites unlikely to interfere |
The pharmacokinetic behavior of this compound supports its clinical efficacy despite solubility challenges. After oral administration, this compound reaches peak plasma concentrations within 3-6 hours, with dose-dependent increases in (C_{max}) and AUC. The extensive tissue distribution demonstrates its ability to penetrate infection sites effectively, while the prolonged half-life enables once-daily dosing. Notably, the urinary excretion of unchanged this compound accounts for only 9-14% of the administered dose, with a substantial portion (27-38%) eliminated as glucuronide metabolite. From an analytical perspective, this compound's stability in physiological pH ranges and consistent absorption profile regardless of food intake simplify dissolution method development, allowing focus on overcoming solubility limitations through appropriate media selection.
UV spectroscopy provides a straightforward, cost-effective approach for this compound quantification in dissolution samples, particularly suitable for routine quality control applications. This method leverages the inherent chromophoric properties of this compound, which exhibits maximum absorbance at 295-298 nm. The validation of this analytical technique requires comprehensive assessment of multiple parameters to ensure reliability, accuracy, and precision in quantifying this compound in dissolution samples.
Table 2: Validation Parameters for UV-Spectroscopy Method of this compound Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Wavelength (λmax) | 295 nm [2] | Clear maximum absorbance peak |
| Linearity Range | 4-20 μg/mL [2] | Covering dissolution concentration range |
| Correlation Coefficient (R²) | 0.999 [2] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 101.02-102.00% [2] | 98-102% |
| Precision (% RSD) | <2.0% [2] | ≤2.0% |
| Specificity | No interference from excipients [2] | No interference from placebo |
| Robustness | Acceptable variation in analytical conditions [2] | Method remains unaffected by small variations |
The linearity and range of the method adequately cover the expected concentrations in dissolution testing, which typically target sink conditions at approximately 10-15% of the drug's saturation solubility. The excellent correlation coefficient (R² = 0.999) demonstrates a strong linear relationship between concentration and absorbance across the validated range. The accuracy results of 101.02-102.00% recovery indicate minimal systematic error, while the precision data (%RSD <2.0%) confirm minimal random error in measurements. The method has demonstrated adequate specificity with no interference from common pharmaceutical excipients, ensuring selective quantification of this compound in formulated products.
Instrumentation and Materials: UV-visible spectrophotometer with 1 cm matched quartz cells; this compound reference standard (purity ≥99%); dissolution media (typically pH 1.2, 4.5, and 6.8 buffers); and volumetric glassware.
Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with appropriate dissolution medium to obtain a primary stock solution of 1 mg/mL. Prepare working standards by serial dilution to concentrations of 4, 8, 12, 16, and 20 μg/mL using the same dissolution medium.
Sample Preparation: Withdraw appropriate volume of dissolution medium (typically 10 mL) from the dissolution vessel at specified time points, and immediately filter through a 0.45 μm nylon membrane filter. Discard the first 2-3 mL of filtrate to avoid adsorption losses. Collect the subsequent filtrate for analysis. For UV analysis, additional dilution may be required to bring the concentration within the linear range of 4-20 μg/mL.
Analysis Procedure: Scan the standard and test solutions against a blank (dissolution medium without drug) from 250 nm to 350 nm to confirm the λmax at 295 nm. Measure the absorbance of standard solutions at 295 nm and plot the calibration curve of absorbance versus concentration. Determine the concentration of test samples using the regression equation derived from the calibration curve.
Method Validation:
High-performance liquid chromatography provides a selective, sensitive approach for this compound quantification, particularly valuable when analyzing complex samples or when higher specificity is required. The HPLC method enables precise separation and detection of this compound even in the presence of degradation products or formulation excipients that might interfere with UV analysis.
Table 3: HPLC Conditions for this compound Analysis Based on Research Methods
| Parameter | Specifications | Notes |
|---|---|---|
| Column | C18-WR (WondaSil, 250 × 4.6 mm, 5 μm) [1] | Standard C18 column suitable |
| Mobile Phase | Phosphate solution: Methanol (45:55) [1] | Isocratic elution preferred |
| Flow Rate | 1.0 mL/min [1] | Standard flow rate for analytical column |
| Detection Wavelength | 298 nm [1] | Slight shift from UV method due to mobile phase |
| Injection Volume | 20 μL [1] | Typical for conventional HPLC |
| Retention Time | ~12 minutes total run time [1] | Allows for adequate separation |
| Sample Filtration | 0.45 μm nylon membrane [1] | Compatible with HPLC system |
The chromatographic conditions outlined in Table 3 provide a robust starting method for this compound analysis. The use of a phosphate buffer-methanol mobile phase in a 45:55 ratio offers sufficient selectivity and retention for this compound, with the entire analysis completed within approximately 12 minutes. The method employs a conventional C18 column, which is widely available in most analytical laboratories, enhancing method transferability. The detection wavelength of 298 nm provides optimal sensitivity for this compound while minimizing interference from mobile phase components.
Mobile Phase Preparation: Prepare the phosphate solution by dissolving 6.8 g of potassium dihydrogen phosphate and 3.0 mL of triethylamine in purified water, and dilute to 1000 mL. Adjust pH to 2.5-3.0 with phosphoric acid if needed. Mix the phosphate solution with methanol in a 45:55 ratio. Filter through a 0.45 μm membrane filter and degas by sonication for 5-10 minutes before use.
Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with dissolution medium to concentrations spanning the expected range (e.g., 1-25 μg/mL).
Chromatographic System: The HPLC system should consist of a quaternary or binary pump, auto-sampler or manual injector, column oven (maintained at 25-30°C), and UV-Vis or PDA detector. Condition the system with mobile phase for at least 30 minutes before analysis to stabilize the baseline.
Sample Analysis: Inject 20 μL of each standard and filtered dissolution sample. Monitor the chromatogram at 298 nm and identify this compound peak based on retention time comparison with standard. The system suitability should be verified before sample analysis by evaluating parameters such as theoretical plates (>2000), tailing factor (<2.0), and %RSD for replicate injections (<2.0%).
Method Validation: In addition to the parameters described for the UV method, HPLC validation should include:
The choice between UV spectroscopy and HPLC for this compound dissolution testing depends on various factors including available instrumentation, required throughput, specificity needs, and regulatory considerations. The table below provides a comparative analysis to guide appropriate method selection.
Table 4: Comparison of Analytical Methods for this compound Dissolution Testing
| Characteristic | UV-Spectroscopy Method | HPLC Method |
|---|---|---|
| Equipment Cost | Low | High |
| Analysis Time | Fast (minutes per sample) | Moderate (12 minutes per sample) |
| Specificity | Moderate (potential for interference) | High (separation from interferences) |
| Sensitivity | Suitable for dissolution testing | Suitable for dissolution testing |
| Linearity Range | 4-20 μg/mL [2] | Can be extended beyond UV range |
| Accuracy | 101.02-102.00% recovery [2] | Typically comparable or better |
| Precision | <2.0% RSD [2] | Typically <2.0% RSD |
| Automation Potential | Moderate | High |
| Regulatory Acceptance | Accepted with proper validation | Generally preferred |
| Ideal Application | Routine QC of simple formulations | Complex formulations, stability studies |
The UV spectroscopy method offers advantages in terms of simplicity, speed, and cost-effectiveness, making it particularly suitable for high-throughput environments and quality control laboratories with limited resources. However, its limited specificity may present challenges when analyzing formulations with excipients or degradation products that absorb at similar wavelengths. The HPLC method, while requiring more sophisticated instrumentation and longer analysis time, provides superior specificity through chromatographic separation, enabling accurate quantification even in the presence of interfering substances. HPLC is generally preferred for method development purposes and for analyzing complex formulations.
Recent research has focused on addressing this compound's solubility limitations through crystal engineering approaches. Studies have demonstrated that forming crystalline salts of this compound with dicarboxylic acids such as pimelic acid (PIA) and azelaic acid (AZA) can significantly improve its solubility and dissolution characteristics. Specifically, SPX-PIA-H2O and SPX-AZA-H2O crystalline salts exhibited 1.17 and 0.33 times improved equilibrium solubility, respectively, compared to plain this compound
For these enhanced solubility formulations, dissolution testing becomes even more critical to demonstrate the improved performance. The analytical methods described in this document are applicable to these novel forms, though additional validation may be required to ensure specificity for the different salt forms. Furthermore, the improved solubility of these crystalline salts may necessitate adjustments to dissolution media to maintain sink conditions, potentially allowing for simpler media without surfactants.
The following workflow diagrams illustrate the key processes in this compound dissolution method development and validation, providing visual guidance for implementation.
Figure 1: this compound dissolution method development workflow. This process begins with thorough API characterization and proceeds through media selection, apparatus choice, and analytical method development before validation.
Figure 2: Analytical method validation pathway for this compound dissolution testing. This systematic approach ensures all validation parameters are thoroughly assessed before method implementation.
The validated analytical methods presented in this document provide robust, reliable approaches for this compound quantification in dissolution testing. Both UV spectroscopy and HPLC methods offer distinct advantages that can be leveraged based on specific laboratory capabilities and testing requirements. The excellent linearity, accuracy, and precision demonstrated by these methods ensure their suitability for quality control applications, supporting the development and commercialization of this compound-containing products.
Recent advances in this compound formulation strategies, particularly through crystalline salt formation, highlight the ongoing importance of dissolution testing in product development. As these novel formulations progress toward commercialization, the analytical methods described herein will play a crucial role in characterizing their performance and ensuring consistent quality. Further research may focus on developing and validating dissolution methods specifically optimized for these enhanced solubility forms, potentially incorporating biorelevant media to better predict in vivo performance.
Modern research has developed several effective strategies to improve the aqueous solubility of sparfloxacin (SPX), a BCS Class II antibiotic. The following table summarizes the key techniques and their performance data.
| Enhancement Technique | Forming Agent / Additive | Reported Improvement in Solubility | Key Findings |
|---|---|---|---|
| Crystalline Salt Formation | Pimelic acid (PIA) [1] [2] | 1.17-fold increase [1] [2] | Also improved permeability by 26.6% [1] [2]. |
| Crystalline Salt Formation | Azelaic acid (AZA) [1] [2] | 0.33-fold increase [1] [2] | Significantly improved permeability by 121.9% and enhanced antibacterial activity against P. aeruginosa and B. subtilis [1] [2]. |
| Crystalline Salt/Salt-Cocrystal | Cinnamic acid (CIA) [3] | 1.58-fold increase [3] | Improved permeability was also observed [3]. |
| Surfactant Solubilization | Sodium Lauryl Sulfate (SLS) [4] [5] | Significant increase [4] [5] | Found to be more effective than Polysorbate 80 (Tween 80) [4] [5]. The intrinsic dissolution rate also increased [4]. |
| Cosolvent/Micellar Solutions | Propylene Glycol, Glycerol [5] | Increased solubility [5] | Order of effectiveness: Sodium lauryl sulfate > Polysorbate-80 > Propylene glycol > Glycerol [5]. |
| Nanosuspension | HPMC E5, Water-Soluble Chitosan [6] | Particle size reduced to 300-500 nm [6] | Sustained drug release for up to 9 hours; excellent for ophthalmic delivery, showing ocular tolerance and higher antimicrobial potential [6]. |
| Injectable Solution (Salt) | Gluconic acid, Lactobionic acid [7] | Stable solutions with >1% to 40% concentration [7] | Forms stable, sterile injectable solutions with pH 3.5-5, suitable for parenteral administration [7]. |
Here are detailed methodologies for two of the most promising techniques reported in recent literature.
This method is adapted from studies creating salts with Pimelic acid (PIA) and Azelaic acid (AZA) [1] [2].
This protocol is based on the formulation of nanosuspensions using polymers and surfactants [6].
Here are solutions to common problems researchers face.
Q1: My synthesized crystalline salt shows poor solubility. What could be the cause?
Q2: The nanocrystals in my ophthalmic formulation are aggregating. How can I stabilize them?
Q3: I need to prepare a stable injectable solution of this compound. What is a proven method?
The following diagram maps the decision-making process for selecting and implementing a solubility enhancement strategy, from problem identification to final analysis.
The table below summarizes two stability-indicating methods suitable for the quantification of Sparfloxacin in bulk drug and pharmaceutical formulations [1] [2] [3].
| Parameter | RP-UPLC Method [1] | HPLC Method [2] |
|---|---|---|
| Analytical Technique | Reversed-Phase UPLC | Reversed-Phase HPLC |
| Column | Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) | Not specified in abstract (C18 column common in practice) |
| Runtime | 5 minutes | Data required from full text |
| Mobile Phase | Gradient method | Data required from full text |
| Key Application | Assay of tablets and eye drops | Determination in raw material and tablets |
| Validation | Per ICH guidelines: specificity, linearity, accuracy, precision, robustness | Specificity, linearity, sensitivity, accuracy |
Here are solutions to common issues you might encounter:
How can I demonstrate that my assay is stability-indicating?
What should I do if the this compound peak is co-eluting with a degradation product?
How can I make my analysis faster and more sensitive?
The diagram below outlines the key stages of developing and validating a stability-indicating assay for this compound.
When validating your method according to ICH guidelines, you must demonstrate the following performance characteristics as shown in the table [1]:
| Validation Characteristic | Objective |
|---|---|
| Specificity | Prove the method can unequivocally assess this compound in the presence of degradation products and excipients. |
| Linearity | Demonstrate a directly proportional relationship between analyte concentration and detector response. |
| Accuracy | Confirm the method yields results close to the true value (e.g., via recovery studies). |
| Precision | Establish the degree of agreement among repeated measurements from the same sample (repeatability & intermediate precision). |
| Robustness | Show the method's reliability remains unaffected by small, deliberate variations in method parameters. |
Research indicates that encapsulating Sparfloxacin in nanocarriers is a effective strategy to mitigate its photodegradation.
Summary of Nano-Encapsulation Strategy
| Method | Key Findings & Mechanism | Experimental Evidence |
|---|
| PLGA Nano-encapsulation | Enhanced Photostability: Prevents drug decomposition under UV radiation. Mechanism: The biodegradable polymer matrix acts as a physical barrier, shielding this compound from light. Additional Benefit: The formulation itself showed no phototoxic potential in various assays. | In vitro release study and phototoxicity assessment through photochemical assays, cell-based assays (HaCaT cells), and in silico modeling showed the nanoformulation tackled phototoxicity and maintained antibacterial activity post-irradiation [1]. |
The following workflow outlines a standard procedure for evaluating the photostability of a drug formulation, based on established guidelines and research methodologies [2].
Key Steps Explained:
What causes this compound to undergo photodegradation? this compound's chemical structure is inherently photosensitive. Upon absorbing light (particularly UV radiation), it becomes excited and can undergo chemical reactions. A primary and well-documented pathway is photodefluorination, where a fluorine atom is lost from the molecule, leading to the formation of defluorinated photoproducts and a significant reduction in antibacterial activity [3] [1].
What are the consequences of this compound photodegradation? The consequences are twofold:
Is there a standard guideline for conducting photostability tests? Yes. The International Conference on Harmonisation (ICH) Guideline Q1B provides a standardized approach for the photostability testing of new drug substances and products. It specifies the required light sources, sample presentation, and analysis procedures to ensure consistent and reliable results globally [2].
Are there other potential strategies besides nano-encapsulation? While the search results focus on nano-encapsulation, general strategies for photoprotection mentioned in the literature include:
The available data strongly supports nano-encapsulation as a viable strategy. If your research requires a deeper comparison with other methods like formulation additives or molecular stabilization, you may need to consult more specialized databases or scientific literature for specific experimental data.
The table below summarizes key analytical methods developed for this compound, which form the basis for validation.
| Method Type | Key Conditions | Validation Parameters Reported | Source |
|---|
| RP-HPLC (Tablet) | Column: Xterra C18 (4.6 x 150 mm, 5µm) Mobile Phase: Phosphate Buffer (5.3 mM):ACN (60:40), pH 3.5 Flow Rate: 0.5 mL/min Detection: UV 298 nm | Linearity: 4-24 µg/mL (r²=0.999) Precision: % RSD within limits Accuracy: Recovery % RSD within limits Validation: Specifically mentions robustness and ruggedness [1] | | | RP-HPLC (Serum) | Column: Luna C18 Mobile Phase: Acetonitrile / 0.035 M Perchloric acid (pH 2.0) Flow Rate: 1.5 mL/min (variable tested) Detection: UV 289 nm | Accuracy: >97% Precision: Intra-day & Inter-day RSD < 4.3% Specificity: No interference from serum or IS Analysis Time: 10 minutes [2] | | | Spectrophotometry (Tablet) | Reaction with Bromothymol Blue Detection: 385 nm Linearity Range: 2-12 µg/mL | Linearity: r=0.9955 Precision: RSD < 2.5% Accuracy: Confirmed via recovery studies [3] | | | Nonaqueous Titration (Tablet) | Titrant: 0.1 M Perchloric Acid Medium: Glacial Acetic Acid | Precision & Accuracy: Good results reported Selectivity: No excipient interference [4] | |
This section addresses common experimental challenges and solutions based on the gathered methods and general HPLC principles.
Q1: Our HPLC method for this compound lacks robustness, showing significant retention time drift. What critical factors should we investigate?
Retention time drift often points to sensitivity in the method conditions. You should systematically investigate the following parameters, which are commonly tested in robustness studies:
Q2: How can we design a ruggedness test for our this compound HPLC method to ensure transferability between labs?
Ruggedness tests the method's reliability under different operational conditions. A standard approach involves an inter-laboratory study. The protocol can be visualized as follows:
The core of this test is to prepare identical sets of samples (e.g., standard solutions and spiked quality control samples) and have multiple analysts in different laboratories run the analysis following the exact same written procedure. Key variables to introduce include:
The results are then compared using statistical tests (e.g., F-test for variance, t-test for accuracy) to confirm no significant differences exist.
Q3: We are developing a method for this compound in biological fluids. How can we improve selectivity and sensitivity?
The search results point to specific strategies:
This compound is a third-generation fluoroquinolone antibiotic with enhanced activity against Gram-positive and Gram-negative bacteria. Accurate measurement of this compound concentrations is essential for pharmacokinetic studies, therapeutic drug monitoring in critically ill patients, and quality control in pharmaceutical development. This technical support center addresses the common challenges researchers face during sample preparation and analysis, providing evidence-based solutions to optimize recovery rates and method performance.
The complexity of biological matrices including plasma, tissues, and pharmaceutical formulations presents significant challenges for this compound extraction and quantification. Factors such as protein binding, matrix effects, and sample clean-up efficiency directly impact method accuracy, sensitivity, and reliability. This guide consolidates the most effective approaches from published literature to help you overcome these hurdles and achieve optimal analytical results.
Selecting the appropriate analytical method is crucial for successful this compound quantification. Each technique offers distinct advantages and limitations depending on your specific application requirements, available equipment, and required sensitivity.
Table: Comparison of Analytical Methods for this compound Quantification
| Method | Detection Range | Key Advantages | Sample Volume | Best For Applications |
|---|---|---|---|---|
| HPLC-UV [1] | Varies by method | Cost-effective, widely available | 20 μL injection | Pharmaceutical quality control, stability studies |
| UPLC-MS/MS [2] | 0.25-4.86 μg/kg LOQ | High sensitivity, multi-analyte capability | 15-50 μL | Trace analysis in complex matrices, multi-residue studies |
| ELISA [3] | 5 ng/mL - 2 μg/mL | Minimal sample pre-treatment, high throughput | 50-100 μL | Therapeutic drug monitoring, high-throughput screening |
| LC-MS/MS [4] | 0.003 mg/L LOD | Exceptional specificity, low detection limits | 15 μL | Micro-volume samples, clinical therapeutic drug monitoring |
Method Selection Criteria:
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides excellent recovery for this compound from complex matrices like fish tissue, with reported recovery rates of 66.2-118.5% for quinolone antibiotics [2].
Procedure:
For plasma, serum, or interstitial fluid samples, protein precipitation provides a simple and effective clean-up method with minimal sample volume requirements.
Procedure [4]:
For tissue distribution studies, proper sample homogenization is critical for accurate this compound quantification [3]:
Table: Troubleshooting Low Recovery Issues
| Problem | Possible Causes | Solutions | Expected Improvement |
|---|---|---|---|
| Incomplete Extraction | Insfficient solvent volume, inadequate mixing | Increase acetonitrile ratio, extend mixing time | Recovery rates of 87.7-106.2% [3] |
| Protein Binding | Insufficient protein precipitation | Increase organic solvent volume, adjust pH | Free drug release for accurate measurement [4] |
| Adsorption Losses | Binding to container surfaces | Use silanized glassware, add modifiers | Minimize nonspecific binding |
| Inadequate Clean-up | Matrix interference | Optimize d-SPE sorbent selection (PSA/C18) | Reduce matrix effects [2] |
Matrix effects can significantly impact method accuracy, particularly in electrospray ionization. In one study, 68.8% of analytes exhibited weak matrix effects while 13.0% showed moderate matrix effects when using modified QuEChERS preparation [2].
Mitigation Strategies:
Poor Peak Shape:
Retention Time Drift:
Establishing and validating robust analytical methods requires careful attention to key performance parameters to ensure reliability and reproducibility.
Table: Method Validation Parameters and Performance Standards
| Validation Parameter | Acceptance Criteria | Reported Performance | Reference |
|---|---|---|---|
| Linearity | R² > 0.995 | R² > 0.995 for UPLC-MS/MS | [2] |
| Accuracy | 85-115% recovery | 87.7-106.2% for biological samples | [3] |
| Precision | <15% RSD | Intra-day: <9.7%, Inter-day: <12.8% RSD | [2] |
| LOD | Signal-to-noise > 3:1 | 0.08-1.46 μg/kg for UPLC-MS/MS | [2] |
| LOQ | Signal-to-noise > 10:1 | 0.25-4.86 μg/kg for UPLC-MS/MS | [2] |
| Specificity | No interference | Confirmed by MRM transitions | [4] |
Additional Validation Considerations:
The following workflow diagram illustrates the optimized sample preparation process for this compound analysis in various matrices:
This comprehensive workflow integrates the most effective sample preparation strategies from published literature, providing a visual guide to the optimal pathways for different sample types and analytical requirements.
Successful this compound analysis requires careful method selection based on your specific application needs. For clinical therapeutic drug monitoring where sensitivity is paramount, LC-MS/MS with protein precipitation provides exceptional performance with minimal sample volume. For multi-residue surveillance in complex matrices, UPLC-MS/MS with QuEChERS clean-up offers superior recovery and specificity. For pharmaceutical quality control where cost-effectiveness is prioritized, HPLC-UV with appropriate sample dilution delivers reliable results.
The protocols and troubleshooting guidance presented in this technical support center are derived from validated methodologies published in peer-reviewed literature. By implementing these optimized procedures and addressing potential challenges proactively, researchers can achieve accurate, reproducible this compound quantification across various matrices and applications.
Sources:
What is an acceptable Tailing Factor (Tf) for my method? A Tailing Factor (Tf) close to 1.0 is considered optimal. Values above 2.0 are generally unacceptable for methods requiring high precision [1]. The formula for calculating it is Tf = W₀.₀₅ / (2A), where W₀.₀₅ is the peak width at 5% height and A is the distance from the peak front to the apex at 5% height [1].
My method already uses a C18 column. Why is there still tailing? Standard C18 columns can have residual acidic silanol groups that interact with the basic sites on the Sparfloxacin molecule. To minimize this, use a column that is fully end-capped or designed for basic compounds, such as a polar-embedded phase or a charged surface hybrid (CSH) column [1].
Can the sample itself cause tailing? Yes. Sample overloading (injecting too much concentration) or a sample solvent stronger than your mobile phase can both lead to peak tailing and broadening. Diluting your sample or matching the injection solvent to the mobile phase composition can resolve this [1].
For a systematic approach, follow the logic in this troubleshooting diagram:
The following table outlines specific parameters from published this compound methods that have demonstrated acceptable peak symmetry.
| Method Parameter | Reported Condition 1 [2] | Reported Condition 2 [3] | Troubleshooting Tip |
|---|---|---|---|
| Column | C8 | C18 (X terra) | For basic compounds like this compound, use end-capped C18 or specialized columns for basic analytes [1]. |
| Mobile Phase Buffer | 0.02 M Phosphate, pH 3.0 | 5.3 mM Phosphate, pH 3.5 | Use a phosphate buffer with a pH of 2.0-3.5 to suppress silanol interactions [2] [3] [1]. |
| Organic Modifier | Methanol (60%) | Acetonitrile (40%) | Acetonitrile often provides sharper peaks. Ensure elution strength is sufficient [1]. |
| Flow Rate | Not specified | 0.5 mL/min | A lower flow rate can improve separation, but may increase run time [4]. |
| Detection Wavelength | 270 nm | 298 nm | Verify wavelength for your specific instrument and sensitivity requirements [2] [3]. |
Here is a validated, stability-indicating RP-HPLC method for the simultaneous determination of this compound and another drug, which can be adapted for this compound analysis [2].
Sample Preparation: For pharmaceutical formulations (e.g., tablets), an accurately weighed amount of powdered sample is dissolved and diluted with the mobile phase or a suitable solvent. The solution is then filtered (e.g., through a 0.45 µm membrane filter) before injection [2] [3].
Based on the search results, focus your optimization efforts on these critical areas:
A validated stability-indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is available for sparfloxacin analysis in pharmaceutical products [1]. This method can likely be adapted for plasma samples, though parameters like sample preparation (e.g., deproteinization) and the mobile phase may need optimization.
Here is a summary of the key parameters from the literature:
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) [1] |
| Chromatographic Column | Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm) [1] |
| Runtime | 5 minutes [1] |
| Validation | Per ICH guidelines: specificity, linearity, precision, accuracy, robustness [1] |
| Application | Bulk drug, tablets, and eye drops (suggests high specificity) [1] |
Although not a direct extraction protocol, one study provides excellent quantitative data on adsorbing this compound from water using sulfonated graphene oxide (SGO) [2]. This data is crucial for understanding this compound's behavior and could inspire alternative cleanup strategies.
| Study Aspect | Key Finding |
|---|---|
| Adsorbent Material | Sulfonated Graphene Oxide (SGO) [2] |
| Maximum Adsorption Capacity | 1428.57 μmol/g (at 25°C) [2] |
| Best Fitting Isotherm Model | Langmuir model (suggests monolayer adsorption) [2] |
| Best Fitting Kinetic Model | Pseudo-second-order model [2] |
| Thermodynamics | Process is endothermic and spontaneous [2] |
| Regeneration | >86.4% efficiency retained after 5 cycles [2] |
Based on the gathered information, here is a proposed experimental workflow for analyzing this compound in plasma. This integrates the UPLC method with a necessary plasma-specific pretreatment step.
Q: Can the cited RP-UPLC method directly analyze plasma samples?
Q: What is a common issue if I detect extra peaks in my chromatogram?
Q: The extraction recovery for my method is low. How can I improve it?
The following table summarizes the key storage conditions for sparfloxacin to ensure its stability in a research setting [1].
| Parameter | Recommended Condition |
|---|---|
| Physical Form | Solid (Powder) |
| Recommended Storage Temperature | Powder: -20°C (3 years) or 4°C (2 years); Solution: -80°C (6 months) or -20°C (1 month) |
| Light Sensitivity | Keep away from direct sunlight [1]. |
| Container | Keep container tightly sealed [1]. |
| Atmosphere | Store in a cool, well-ventilated area [1]. |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents [1]. |
This compound is highly phototoxic and photolabile. Exposure to light, particularly ultraviolet (UV) radiation, can cause drug degradation and induce adverse reactions [2] [3].
A sensitive and validated HPLC method has been developed for the determination of this compound in biological matrices like sheep plasma, following European Medicines Agency guidelines [5].
The workflow for this analytical method is outlined below:
Q1: What is the most critical factor to control during the storage of this compound solutions? The most critical factors are temperature and light. This compound solutions are best stored frozen at -80°C or -20°C and must be protected from all sources of UV and direct sunlight to prevent photodegradation and the formation of photoproducts like 8-desfluorothis compound [1] [4].
Q2: My HPLC analysis of this compound shows extra peaks. What could be the cause? The appearance of extra peaks is highly suggestive of photodegradation. Ensure that your sample handling and preparation steps are performed under yellow or red safelight conditions to avoid light exposure. The degradation products have different retention times, such as the identified 8-desfluorothis compound [4].
Q3: Why is it crucial to avoid even incidental light exposure when working with this compound? Beyond ensuring analytical accuracy, it is a critical safety precaution. This compound is a known potent phototoxic agent. Exposure of your skin to even small amounts of the drug followed by incidental light exposure can cause severe phototoxic reactions, including blistering and long-lasting skin sensitivity [2] [3].
The core of a successful method transfer is a well-defined and validated HPLC protocol. The following method, validated across three independent laboratories, provides a robust foundation [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Luna C₁₈, 5 µm [1] |
| Mobile Phase | Acetonitrile-0.035 M Perchloric Acid (28:72, v/v), pH adjusted to 2.0 with 0.015 M Triethylamine [1] |
| Flow Rate | Not explicitly stated (Typically 1.0 mL/min for such methods) |
| Detection (UV) | 300 nm [1] |
| Linear Range | 0.05 - 2 µg/mL [1] |
| Correlation Coefficient (r) | > 0.999 [1] |
| Intra/Inter-day Precision & Accuracy | Fulfilled international requirements [1] |
| Average Recovery | 98.8% ± 5.7% [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL [1] |
An alternative, simpler method has also been published, which can be considered during transfer or troubleshooting [2]:
Here are solutions to common issues encountered during the Sparfloxacin HPLC method transfer and validation.
Problem 1: How should we handle discrepancies in system suitability results between the transferring and receiving laboratories?
Problem 2: The recovery rates for this compound in human serum at the receiving lab are consistently outside the acceptable range (98.8% ± 5.7%). What could be the cause?
Problem 3: The method's lower limit of quantification (LLOQ) is not achieved in the receiving laboratory. How can we improve sensitivity?
The diagram below outlines the logical workflow and key decision points for transferring and validating the this compound HPLC method, integrating the troubleshooting advice above.
Diagram Guide: This workflow provides a structured path for transferring the this compound HPLC method. It begins with foundational steps (document review, training) and proceeds through critical verification phases. The diamond-shaped nodes represent key decision points where acceptance criteria must be met. If a test fails, the workflow directs you to specific troubleshooting actions before re-attempting the test, ensuring all issues are resolved before finalizing the transfer.
| Aspect | Sparfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin |
|---|---|---|---|---|---|
| Primary Gram-positive Activity | Enhanced [1] [2] | Moderate | Improved [1] | Enhanced [3] [1] | Enhanced [4] |
| Anti-Anaerobic Activity | Good [1] | Limited / Variable | Moderate [1] | Good | Good |
| Key In Vitro Data (MSSA MIC₉₀ μg/mL) | 0.06 [3] | 0.5 [3] | 0.25 [3] | 0.06 [3] | N/A |
| Key In Vitro Data (MRSA MIC₉₀ μg/mL) | 16 [3] | 64 [3] | 16 [3] | 2 [3] | N/A |
| Oral Bioavailability | High (Data specific) [5] | High | High | High | 96% [4] |
| Key Safety Concern | Phototoxicity, QTc prolongation [1] | CNS, tendon | QTc prolongation | QTc prolongation | Dysglycemia [4] |
| Clinical Status | Withdrawn from some markets (e.g., US) [6] | Widely Available | Widely Available | Widely Available | Use Restricted |
The quantitative data in the table is primarily derived from standardized agar dilution methods as per National Committee for Clinical Laboratory Standards (NCCLS, now CLSI) guidelines [3].
All fluoroquinolones, including this compound, share a common core mechanism but differ in their secondary targets, which influences their spectrum of activity.
Resistance to fluoroquinolones primarily occurs through:
To overcome this compound's limitations, research is exploring pharmaceutical engineering strategies:
The table below summarizes the key characteristics of the two analytical techniques for determining sparfloxacin, based on a direct comparison study and other relevant methods.
| Feature | HPLC with Fluorescence & Spectrophotometric Detection [1] | Classical & Derivative UV-Spectrophotometry [1] |
|---|---|---|
| Core Principle | Separation of components in a mixture using a column and mobile phase, followed by detection. | Measurement of light absorption by the this compound molecule at a specific wavelength. |
| Detection | Fluorescence and UV spectrophotometry | UV spectrophotometry |
| Key Conclusion | The comparison showed no significant differences in precision and accuracy between the two detection methods. | The comparison showed no significant differences in precision and accuracy when compared to HPLC. |
| Sample Matrix (in study) | Pharmaceutical formulation | Information not specified in the abstract |
| Validation | Validated per ICH guidelines (linearity, LOD, precision, accuracy, robustness, selectivity) | Information not specified in the abstract |
Here is a closer look at the experimental details for the methods described in the research.
A developed RP-HPLC method used a simple mobile phase and validated the assay of this compound in a pure substance and a pharmaceutical formulation according to ICH guidelines [1]. While the exact protocol from the comparison study is not detailed, other research provides specific parameters for HPLC-UV analysis of this compound:
The available search results confirm that a comparison of HPLC and classical or derivative UV-spectrophotometric methods was conducted, concluding with no significant differences in performance [1]. However, the specific experimental protocols for the spectrophotometric method (such as the specific wavelengths used for classical or derivative modes, or sample preparation details) are not provided in the retrieved abstracts.
To aid in your decision-making process, the following diagram outlines the key factors to consider when choosing between these methods.
The table below summarizes the Minimum Inhibitory Concentration (MIC) data for sparfloxacin and other antimicrobial agents against S. pneumoniae, as reported by large-scale surveillance studies [1] and focused in vitro research [2] [3].
| Antimicrobial Agent | MIC₉₀ (μg/ml) | Susceptibility Rate (%) | Notes |
|---|---|---|---|
| This compound | 0.5 - 1.0 [2] [1] | 94% (at ≤0.5 μg/ml) [1] | 100% susceptible at ≤1 μg/ml breakpoint [1]. |
| Ciprofloxacin | 3.0 - 4.0 [2] [1] | ~50% [1] | Higher resistance rates observed [2]. |
| Levofloxacin | Information missing | Information missing | Cited as a comparator; specific MIC not in data [4]. |
| Trovafloxacin | 0.12 [3] | Information missing | Included for context of newer agents [3]. |
| Clinafloxacin | 0.06 [3] | Information missing | One of the most active in its class [3]. |
| Penicillin | 1.5 [1] | 65% [1] | Highlights prevalence of penicillin-resistant strains [1]. |
This compound exerts its antibacterial effect by inhibiting two bacterial enzymes: DNA gyrase and topoisomerase IV [5]. These enzymes are critical for DNA replication and repair. Resistance to this compound in S. pneumoniae is primarily linked to cumulative amino acid substitutions in the Quinolone Resistance-Determining Regions (QRDRs) of the genes that code for these enzymes [2].
The relationship between these mutations and the level of resistance is shown in the following pathway. The diagram illustrates how sequential mutations in the parC and gyrA genes lead to increasing resistance, from susceptibility to high-level resistance to multiple fluoroquinolones.
Specific mutations identified in clinical isolates correlate with dramatically increased MICs [2]:
gyrA (Ser-81→Phe) and parC (Ser-79→Phe) led to this compound MICs of 16-64 μg/ml.gyrA (Glu-85→Lys, with Trp-93→Arg in strain 252) and parC (Ser-79→Tyr, Lys-137→Asn) led to this compound MICs of 128 μg/ml.The data and resistance mechanisms discussed are derived from standardized and validated experimental methods.
gyrA and parC genes were amplified using specific primers [2].
The following table summarizes in vitro activity data for sparfloxacin against common respiratory pathogens, based on Minimum Inhibitory Concentration for 90% of isolates (MIC₉₀), and compares it with other agents. A lower MIC generally indicates greater potency [1].
| Pathogen | This compound MIC₉₀ (μg/mL) | Comparator Drugs (MIC₉₀, μg/mL) |
|---|---|---|
| Streptococcus pneumoniae (including penicillin-resistant) | 0.25 | 2-8 times more active than comparators [1] |
| Moraxella catarrhalis | 0.03 | 2-8 times more active than comparators [1] |
| Haemophilus influenzae | 0.015 | 2-8 times more active than comparators [1] |
| Staphylococcus aureus | 0.12 | 2-8 times more active than comparators [1] |
| Mycoplasma pneumoniae | 0.031 - 0.063 | Highly active [2] |
| Chlamydia pneumoniae | 1.0 | Highly active [2] |
This compound also demonstrated good bacteriologic efficacy (84% to 95%) in clinical trials for community-acquired pneumonia, which was comparable to standard therapies [1].
A key factor for antibiotic success in respiratory infections is the ability to reach the site of infection. Research indicates this compound achieves effective concentrations in lung tissue [3].
The data on antimicrobial activity is typically generated using standardized methods. The most common reference method for determining Minimum Inhibitory Concentration (MIC) is the broth microdilution test [5] [6].
The following diagram outlines the general workflow for this standardized test:
When interpreting this data, please consider:
The table below summarizes the safety profile of this compound compared to other antibiotics from an integrated analysis of Phase III clinical trials [1].
| Safety Parameter | This compound (n=1585) | Comparator Antibiotics (n=1331) | Key Findings & Clinical Significance |
|---|---|---|---|
| Any Drug-Related Adverse Event | 25.3% | 28.1% | Overall tolerability was similar, with fewer patients on this compound discontinuing treatment due to adverse events (6.6% vs. 8.9%) [1]. |
| Photosensitivity Reaction | 7.4% | 0.5% | A significant and defining adverse effect of this compound. Reactions were typically mild to moderate but were a major reason for its restricted use and market withdrawal [1] [2] [3]. |
| QTc Interval Prolongation | Mean change: +10 msec | Mean change: +3 msec | This compound consistently prolongs the heart's QT interval, a known risk factor for a serious ventricular arrhythmia called Torsades de Pointes. This was a critical factor in its market withdrawal [1] [2] [3]. |
| Gastrointestinal Reactions | 12.1% | 22.3% | Comparator drugs caused more diarrhea, nausea, dyspepsia, and abdominal pain [1]. |
| Insomnia | 1.5% | 4.3% | Reported less frequently with this compound [1]. |
| Taste Perversion | 1.2% | 2.9% | Reported less frequently with this compound [1]. |
The safety data in the table above primarily comes from the following methodology [1]:
The following diagram illustrates the mechanism of action of fluoroquinolones like this compound and how it connects to both their efficacy and key safety concerns.
| Study Focus / Comparator | Patient Population | Treatment Regimen | Clinical Success Rate | Citation |
|---|
| General CAP (Elderly or prior treatment failure) | 211 hospitalized patients aged >65 years or with prior antibiotic failure [1] | This compound: 400 mg loading dose, then 200 mg/day (10 days total) Comparator: Amoxycillin 1g tid + Ofloxacin 200 mg bid (10 days) | 91.9% (this compound) 81.5% (Comparator) | [1] | | Bacteremic Pneumococcal CAP | 107 adult patients with blood culture-confirmed S. pneumoniae [2] [3] | This compound: 400 mg loading dose, then 200 mg/day (mean 10 days) Comparator: Amoxycillin, Amoxycillin/Clavulanate, or Erythromycin (mean 10 days) | End of Treatment: 80% (this compound) vs. 78% (Comparator) At Follow-up: 79% (this compound) vs. 76% (Comparator) | [2] [3] |
The efficacy data in the table above are derived from rigorous clinical trial designs:
While effective, the use of this compound is constrained by its safety profile. The following diagram outlines the major risks and key drug interactions you must consider.
The table below summarizes the design and findings from a 2003 bioequivalence study that compared two sparfloxacin formulations in healthy Korean volunteers [1].
| Study Parameter | Description & Results |
|---|---|
| Study Design | Randomized, two-way crossover with a 10-day washout period [1] |
| Formulations | Test: Spacin tablet (Korea United Pharm. Inc.) Reference: Spara tablet (Sam-a Inc.) [1] | | Dosage | Single 200 mg oral dose [1] | | Participants | 26 healthy Korean volunteers [1] | | Key Outcomes | The 90% confidence intervals for AUCt and Cmax fell within the Korean FDA's bioequivalence range. The study concluded the two formulations were bioequivalent [1] |
The following table consolidates the core pharmacokinetic properties of this compound, which serve as the reference points for any bioequivalence study. This data is primarily sourced from a 1993 review and the DrugBank entry [2] [3].
| Parameter | Description / Value |
|---|---|
| Bioavailability | 92% (oral) [3] |
| Protein Binding | 37% (reported as low) [2] [3] |
| Elimination Half-life | 15 to 20 hours (allows for once-daily dosing) [2] |
| Peak Plasma Time (Tmax) | 3 to 5 hours post-dose [2] |
| Peak Plasma Concentration (Cmax) | ~0.7 mg/L (after a 200 mg oral dose) [2] |
| Food Interaction | No significant effect on absorption [2] [3] |
| Key Drug Interaction | Antacids (Aluminum/Magnesium) reduce bioavailability by 25-50% [2] [3] |
For a comprehensive understanding, here is a detailed breakdown of the methodologies used in the studies I found.
1. Clinical Bioequivalence Study Protocol [1]
2. Analytical Method: Competitive ELISA [4] An alternative to HPLC for measuring this compound concentration in biological samples is a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The general workflow is as follows:
Irritant